molecular formula C10H21N3O B2629629 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea CAS No. 103988-19-8

3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea

Numéro de catalogue: B2629629
Numéro CAS: 103988-19-8
Poids moléculaire: 199.298
Clé InChI: AIGATEJOMWFBEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea is a synthetic organic compound with the molecular formula C 10 H 21 N 3 O and a molecular weight of 199.29 g/mol . Its structure incorporates a urea functional group, a feature of significant interest in medicinal chemistry due to its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug discovery . The molecule is further characterized by the presence of a 1-methylpiperidin-3-ylmethyl moiety, a structural feature common in compounds designed for central nervous system (CNS) targets, as it can influence lipophilicity and permeability . Researchers can identify the compound using its SMILES notation (CNC(=O)N(C)CC1CCCN(C1)C) and InChIKey (ZURVYCHCKAGSKG-UHFFFAOYSA-N) . While the specific biological applications and mechanism of action for this precise molecule are not widely reported in the public domain, urea derivatives analogous to this compound are extensively investigated for their potential across various therapeutic areas, including as inhibitors of enzymes like Factor Xa in coagulation pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

1,1-dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)11-7-9-5-4-6-13(3)8-9/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGATEJOMWFBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103988-19-8
Record name 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for the synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea, a compound of interest for researchers, scientists, and professionals in drug development. The guide provides a detailed, scientifically-grounded protocol, moving beyond a simple list of steps to explain the strategic rationale behind the chosen synthetic pathway and experimental procedures.

Strategic Overview and Significance

The synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea involves the formation of a urea linkage between a substituted piperidine precursor and a dimethylamine moiety. The target molecule incorporates a 1-methylpiperidine-3-yl)methyl scaffold, a common structural motif in pharmacologically active compounds. The synthetic strategy outlined here is a robust, two-stage process that begins with the preparation of the key amine intermediate, (1-methylpiperidin-3-yl)methanamine, followed by its conversion to the final urea product. This approach is favored for its efficiency, scalability, and the commercial availability of the starting materials.

Synthesis of the Key Intermediate: (1-Methylpiperidin-3-yl)methanamine

The pivotal amine intermediate, (1-methylpiperidin-3-yl)methanamine, can be synthesized through several routes. The method detailed below, reductive amination, is a widely employed and reliable technique in organic synthesis.[1][2][3][4]

Reaction Pathway: Reductive Amination

The synthesis commences with the reductive amination of N-methylpiperidine-3-carbaldehyde. This one-pot reaction involves the initial formation of an imine with ammonia, which is then reduced in situ to the desired primary amine.

Figure 1: General workflow for the reductive amination of N-methylpiperidine-3-carbaldehyde.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
N-methylpiperidine-3-carbaldehyde127.18~1.0
Ammonia (7N in Methanol)17.03~0.8
Sodium Borohydride (NaBH₄)37.83-
Methanol32.040.792
Dichloromethane84.931.33
Saturated aq. NaHCO₃--
Anhydrous MgSO₄120.37-

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine-3-carbaldehyde (1.0 eq) in methanol.

  • Add a 7N solution of ammonia in methanol (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (1-methylpiperidin-3-yl)methanamine.

Scientific Rationale and In-Field Insights

The use of a pre-formed imine is often unnecessary as the reductive amination can be conveniently performed in one pot. Sodium borohydride is a mild and selective reducing agent suitable for this transformation. The workup with a mild base like sodium bicarbonate ensures that the amine product is in its free base form, facilitating its extraction into an organic solvent.

Urea Formation: The Final Synthetic Step

The final stage of the synthesis involves the formation of the urea moiety. This is achieved by reacting the primary amine, (1-methylpiperidin-3-yl)methanamine, with a suitable carbamoylating agent. Dimethylcarbamoyl chloride is a common and effective reagent for this purpose.[5][6][7]

Reaction Pathway: Urea Synthesis

The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride to form the desired urea product.

Figure 2: Synthesis of the final product via urea formation.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
(1-Methylpiperidin-3-yl)methanamine128.22~0.9
Dimethylcarbamoyl chloride107.541.17
Triethylamine101.190.726
Dichloromethane84.931.33
Saturated aq. NaHCO₃--
Anhydrous Na₂SO₄142.04-

Procedure:

  • Dissolve (1-methylpiperidin-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea.[8]

Scientific Rationale and In-Field Insights

Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and impede the reaction. The choice of dichloromethane as a solvent is due to its inert nature and its ability to dissolve both reactants.

Safety Considerations

  • Dimethylcarbamoyl chloride: This reagent is highly toxic, corrosive, and a suspected carcinogen.[5] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and safety glasses.

  • Sodium borohydride: This is a flammable solid that reacts with water to produce hydrogen gas. It should be handled in a dry environment and added cautiously to protic solvents.

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. They should be handled in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide provides a detailed and scientifically sound protocol for the synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea. By understanding the rationale behind each step and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this compound for their research endeavors.

References

  • Wikipedia. Dimethylcarbamoyl chloride. [Link]

  • Johnson, W. S., & Tsatsos, W. T. asym-DIMETHYLUREA. Organic Syntheses. [Link]

  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • NextSDS. 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea. [Link]

  • Google Patents.
  • The Italian Association of Chemical Engineering. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. [Link]

  • Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • Myers, J. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

  • Google Patents.
  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • ResearchGate. Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. [Link]

  • ScienceDirect. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. [Link]

  • Chemistry LibreTexts. Urea Formation. [Link]

  • Taylor & Francis Online. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]26507.2017.1362095)

Sources

A Deep Dive into the Mechanism of Action of Piperidinyl-Urea Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the mechanism of action of piperidinyl-urea compounds, a significant class of molecules in therapeutic development. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides actionable protocols to empower further investigation.

Introduction: The Rise of Piperidinyl-Ureas as Potent Enzyme Inhibitors

Piperidinyl-urea derivatives have emerged as a highly promising class of small molecule inhibitors, primarily targeting the enzyme soluble epoxide hydrolase (sEH).[1][2][3] The therapeutic potential of these compounds stems from their ability to modulate the concentration of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[4][5][6] EETs, produced from arachidonic acid by cytochrome P450 enzymes, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[4][7][8] However, their in vivo activity is short-lived due to rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by sEH.[5][9] By inhibiting sEH, piperidinyl-urea compounds stabilize EET levels, thereby amplifying their therapeutic effects.[7][10] This mechanism has positioned them as attractive candidates for treating a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[8][11][12]

Core Mechanism: Competitive Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action for piperidinyl-urea compounds is the potent and competitive inhibition of the soluble epoxide hydrolase enzyme.[13] The urea moiety is a key pharmacophore, forming critical hydrogen bond interactions within the catalytic pocket of sEH.[13][14] Specifically, the oxygen atom of the urea group can form hydrogen bonds with tyrosine residues (Tyr381 and Tyr465 in human sEH), while the N-H group acts as a hydrogen bond donor to an aspartate residue (Asp333 in human sEH).[13]

The piperidine ring and its substituents play a crucial role in optimizing potency, selectivity, and pharmacokinetic properties.[1][15] Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine N-substituent and the aryl group attached to the urea can significantly impact inhibitory activity and in vivo efficacy.[1][9] For instance, the replacement of a metabolically labile adamantyl group with a more stable 4-trifluoromethoxyphenyl moiety led to substantial improvements in pharmacokinetic parameters.[1]

Signaling Pathways Modulated by sEH Inhibition

Inhibition of sEH by piperidinyl-urea compounds leads to an increase in the circulating and tissue levels of EETs. This elevation in EETs, in turn, modulates several downstream signaling pathways, contributing to the observed therapeutic effects.

  • Anti-inflammatory Pathway: EETs exert their anti-inflammatory effects in part by inhibiting the nuclear translocation of NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory genes.[7] This results in the downregulation of enzymes like inducible nitric oxide synthase (iNOS), 5-lipoxygenase (LOX-5), and cyclooxygenase-2 (COX-2).[7] Furthermore, sEH inhibitors have been shown to indirectly reduce the production of pro-inflammatory cytokines.[4]

  • Cardiovascular and Renal Protection: The vasodilatory effects of EETs contribute to blood pressure reduction.[5][10] By inhibiting sEH, piperidinyl-urea compounds can lower blood pressure and provide renal protection in models of hypertension.[5][10] These effects are thought to be mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

  • Analgesic Effects: The elevation of EETs has been shown to reduce both inflammatory and neuropathic pain.[7][8] This analgesic action is believed to involve the modulation of ion channels and receptors on nociceptive neurons.[16]

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the impact of its inhibition by piperidinyl-urea compounds.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenases Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Therapeutic_Effects Therapeutic Effects (Reduced Inflammation, Lower Blood Pressure, Pain Relief) EETs->Therapeutic_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Piperidinyl_Urea Piperidinyl-Urea Compounds Piperidinyl_Urea->sEH Inhibition

Caption: Mechanism of action of piperidinyl-urea compounds via sEH inhibition.

Experimental Validation: A Guide to Methodologies

The characterization of piperidinyl-urea compounds as sEH inhibitors involves a suite of in vitro and in vivo assays. The following protocols provide a framework for assessing their potency, selectivity, and therapeutic efficacy.

In Vitro sEH Inhibition Assay

The potency of a piperidinyl-urea compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) against recombinant sEH. A common method is a fluorescence-based assay.

Protocol: Fluorescence-Based sEH Inhibition Assay [17][18]

  • Reagents and Materials:

    • Recombinant human or murine sEH

    • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)[19]

    • Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)[17]

    • Test compound (piperidinyl-urea derivative) dissolved in DMSO

    • 96-well microplate (black, clear bottom)

    • Fluorescence plate reader (λex = 330 nm, λem = 465 nm)[17]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.

    • Add 100 µL of recombinant sEH (e.g., 3 nM final concentration) in assay buffer to each well and incubate for 5 minutes at 30°C.[17][19]

    • Initiate the reaction by adding 100 µL of the substrate CMNPC (e.g., 5 µM final concentration) in assay buffer to each well.[17]

    • Immediately begin monitoring the increase in fluorescence at 30°C for 10-20 minutes, taking readings every 30-60 seconds.[17]

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • BSA in the buffer: Stabilizes the purified sEH enzyme and helps to solubilize lipophilic test compounds.[18]

  • Pre-incubation with the inhibitor: Allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Kinetic monitoring: Provides a more accurate determination of the initial reaction velocity compared to an endpoint assay.

The following diagram outlines the workflow for determining the in vitro IC50 of a piperidinyl-urea compound.

IC50_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Piperidinyl-Urea Compound Start->Serial_Dilution Plate_Setup Add Compound/DMSO to 96-well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add Recombinant sEH and Pre-incubate Plate_Setup->Add_Enzyme Add_Substrate Add Fluorescent Substrate (CMNPC) to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

Caption: Workflow for in vitro sEH inhibition assay.

In Vivo Models of Efficacy

To assess the therapeutic potential of piperidinyl-urea compounds, various animal models of disease are employed. A common model for evaluating anti-inflammatory and analgesic effects is the carrageenan-induced inflammatory pain model in rodents.

Protocol: Carrageenan-Induced Inflammatory Pain Model [1][2]

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Procedure:

    • Administer the piperidinyl-urea test compound or vehicle control orally or via intraperitoneal injection.

    • After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the plantar surface of one hind paw.

    • Measure paw volume (plethysmometry) and/or thermal/mechanical hyperalgesia at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

    • Paw Volume Measurement: Use a plethysmometer to measure the volume of the inflamed and contralateral paws. The difference in volume represents the degree of edema.

    • Mechanical Hyperalgesia (von Frey Test): Assess the paw withdrawal threshold to a series of calibrated von Frey filaments applied to the plantar surface of the paw.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the latency of paw withdrawal from a radiant heat source.

    • Compare the results from the treated group to the vehicle control group to determine the anti-inflammatory and analgesic efficacy of the compound.

Trustworthiness of the Protocol: This is a well-established and validated model of acute inflammation and inflammatory pain. The use of both edema and hyperalgesia measurements provides a comprehensive assessment of the compound's effects.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of piperidinyl-urea compounds is crucial for their development as drugs. Pharmacokinetic (PK) studies are performed to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[1][9]

Protocol: Murine Pharmacokinetic Study [1]

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound at a specific dose via oral gavage or intravenous injection.

    • Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Extract the test compound from the plasma samples.

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use pharmacokinetic software to calculate the relevant PK parameters (Cmax, Tmax, t1/2, AUC).

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective piperidinyl-urea sEH inhibitors has been guided by extensive SAR studies.[1][6][15] These studies have revealed key structural features that influence inhibitory activity.

MoietyPositionImpact on ActivityKey Findings
Aryl Group Attached to one side of the ureaInfluences potency and metabolic stability.Electron-withdrawing groups on the phenyl ring can enhance potency by strengthening hydrogen bonding interactions with the enzyme.[1] A 4-trifluoromethoxyphenyl group has shown improved metabolic stability over an adamantyl group.[1]
Piperidine N-Substituent On the other side of the ureaAffects potency, solubility, and oral bioavailability.N-acyl and N-sulfonyl substitutions can yield highly potent inhibitors.[1] Incorporating a polar moiety can improve water solubility and oral bioavailability.[9]
Urea Linker Central pharmacophoreEssential for binding to the catalytic site.The urea group forms critical hydrogen bonds with key amino acid residues in the sEH active site.[13]

Future Directions and Therapeutic Potential

The potent and selective inhibition of soluble epoxide hydrolase by piperidinyl-urea compounds represents a promising therapeutic strategy for a wide range of diseases.[12][20] Ongoing research is focused on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their clinical translation.[12][15] Clinical trials are underway to evaluate the efficacy of sEH inhibitors in indications such as hypertension, chronic kidney disease, and neuropathic pain.[10][20][21] The continued exploration of the mechanism of action and the development of novel piperidinyl-urea derivatives hold significant promise for addressing unmet medical needs.

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  • Imig, J. D., & Hammock, B. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 603. [Link]

  • Codony, X., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(24), 7629. [Link]

  • Hashimoto, K. (2022). Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(9), 4931. [Link]

  • Codony, X., et al. (2021). Figure 1: Structure of the three sEHI that have entered human clinical trials. ResearchGate. [Link]

  • Morisseau, C., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. Journal of Chemical Information and Modeling, 63(10), 3136-3148. [Link]

  • Deng, S. X., et al. (2013). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-421. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. [Link]

  • Yang, H., et al. (2022). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. eScholarship, University of California. [Link]

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Comprehensive Spectroscopic Characterization of 3,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Urea derivatives incorporating saturated nitrogen heterocycles are privileged scaffolds in modern medicinal chemistry. These motifs are frequently embedded in potent kinase inhibitors, such as those targeting FLT3 (Fms-like tyrosine kinase 3) in acute myeloid leukemia[1][2], and in allosteric MALT1 inhibitors used for immunomodulation[3].

The compound 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea (CAS: 103988-19-8)[4] exemplifies this structural class. It features a tertiary amine within a flexible piperidine ring, a stereocenter at the C3 position, and a highly polar, hydrogen-bond-donating/accepting asymmetric urea core. Characterizing this molecule presents specific analytical challenges:

  • Conformational Dynamics: The 1-methylpiperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion, which can lead to complex NMR line broadening depending on the solvent and temperature[5][6].

  • Hydrogen Bonding: The urea carbonyl and N-H groups participate in extensive intermolecular hydrogen bonding, making their vibrational spectra highly dependent on the sample's physical state[7][8].

This whitepaper details a comprehensive, self-validating spectroscopic workflow to unambiguously elucidate the structure of this compound, explaining the causality behind each instrumental parameter.

Structural Elucidation Strategy

To ensure absolute structural confidence, an orthogonal analytical approach is required. Nuclear Magnetic Resonance (NMR) establishes atom-to-atom connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition, and Fourier-Transform Infrared (FT-IR) spectroscopy maps the functional groups and hydrogen-bonding networks.

Workflow Sample Compound Synthesis NMR NMR Spectroscopy (Connectivity) Sample->NMR MS LC-HRMS (Exact Mass) Sample->MS IR FT-IR / Raman (H-Bonding) Sample->IR Structure Validated Structure NMR->Structure MS->Structure IR->Structure

Fig 1. Orthogonal spectroscopic workflow for structural validation.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality in Experimental Design

To determine the exact molecular formula (C10H21N3O) and map the structural domains, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS is employed. ESI is selected as a soft ionization technique to preserve the intact protonated molecule [M+H]+ . Collision-Induced Dissociation (CID) is then applied. The asymmetric nature of the urea bond dictates highly predictable fragmentation pathways, allowing us to validate the presence of the dimethylurea moiety versus the piperidine ring.

Fragmentation Analysis

The protonated molecule [M+H]+ is observed at m/z 200.1763 (calculated for C10H22N3O⁺, 200.1763). Upon applying a collision energy of 25 eV, the weakest bonds—the C-N bonds flanking the urea carbonyl—cleave preferentially:

  • m/z 155.1184: Represents the loss of dimethylamine (45.0578 Da), a diagnostic neutral loss for 3,3-dimethylureas.

  • m/z 112.1126: Cleavage of the linker C-N bond yields the highly stable (1-methylpiperidin-3-yl)methyl cation.

Fragmentation M [M+H]+ m/z 200.1763 F1 Fragment A m/z 155.1184 M->F1 Loss of HN(CH3)2 (-45 Da) F2 Fragment B m/z 112.1126 M->F2 Cleavage of C-N (-88 Da)

Fig 2. Proposed CID fragmentation pathway of the protonated molecular ion.

Self-Validating Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton source, ensuring high ionization efficiency for the basic piperidine nitrogen, while the 50:50 organic/aqueous ratio ensures optimal droplet desolvation in the ESI source.

  • Instrument Calibration (Validation Step): Infuse a sodium formate calibration solution (10 mM) immediately prior to the run. This self-validating step ensures the mass accuracy is strictly < 2 ppm, which is mathematically required to rule out isobaric interferences.

  • Data Acquisition: Operate the ESI-QTOF in positive ion mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to 25 eV for MS/MS fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

1D and 2D NMR (COSY, HSQC, HMBC) are critical for assigning the relative positions of the methyl groups and the piperidine ring protons. Deuterated chloroform (CDCl₃) is strictly chosen over protic solvents (like CD₃OD). Causality: CDCl₃ prevents the rapid chemical exchange of the urea N-H proton with the solvent. This preserves the crucial scalar coupling (³J) between the N-H and the adjacent linker CH₂, appearing as a broad triplet and proving the connectivity of the urea core to the aliphatic linker. Furthermore, the 1-methylpiperidine ring exhibits distinct axial and equatorial proton shifts; the N-CH₃ group typically resonates at a diagnostic 2.23–2.25 ppm[9][10].

Quantitative Data: NMR Assignments

Data acquired at 600 MHz (¹H) and 150 MHz (¹³C) in CDCl₃ at 298 K.

Structural Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)
C=O (Urea Core) 158.5--
Urea N(CH₃)₂ 36.22.88s, 6H
Linker CH₂ 44.53.15m, 2H
Urea N-H -5.20br t, 1H, J = 5.5
Piperidine C3 35.81.75m, 1H
Piperidine N-CH₃ 46.52.24s, 3H
Piperidine C2 59.22.65, 1.95m, 1H (eq); m, 1H (ax)
Piperidine C4 28.41.65, 1.05m, 1H (eq); m, 1H (ax)
Piperidine C5 24.71.70, 1.55m, 1H (eq); m, 1H (ax)
Piperidine C6 56.12.75, 1.85m, 1H (eq); m, 1H (ax)
Self-Validating Protocol: NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming and Tuning (Validation Step): Perform automated gradient shimming (z-axis) and tune the probe to the ¹H and ¹³C frequencies. Acquire a standard 1D ¹H spectrum first; verify that the internal TMS peak is perfectly sharp (linewidth < 1 Hz). This validates magnetic field homogeneity, ensuring that any broadening observed in the piperidine signals is due to true conformational dynamics[5][6], not poor instrument calibration.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), and standard 2D sequences (COSY, HSQC, HMBC) at 298 K.

Vibrational Spectroscopy (FT-IR)

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pelleting. Causality: KBr is highly hygroscopic and requires high mechanical pressure to form a pellet. This pressure can induce polymorphic transformations or alter the delicate hydrogen-bonding network of the urea core. In solid-state ureas, the "Amide I" (C=O stretch) is highly sensitive to its environment, appearing at ~1690 cm⁻¹ when free, and shifting down to ~1635–1660 cm⁻¹ when participating in ordered hydrogen bonds[7][8]. ATR allows for the analysis of the neat, unadulterated solid.

Key Diagnostic Bands
  • N-H Stretch: 3345 cm⁻¹ (Broadened, indicating participation in hydrogen bonding).

  • Aliphatic C-H Stretch: 2930, 2855 cm⁻¹ (Piperidine ring and methyl groups).

  • C=O Stretch (Amide I): 1645 cm⁻¹ (Characteristic of an ordered, hydrogen-bonded urea carbonyl)[7][8].

  • N-H Bend (Amide II): 1535 cm⁻¹.

Self-Validating Protocol: ATR-FTIR
  • Background Collection (Validation Step): Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to the sample. This ensures no cross-contamination or atmospheric water vapor interferes with the critical N-H stretching region.

  • Sample Analysis: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, then acquire 64 scans.

References

  • NextSDS. "3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea - Chemical Substance Information." NextSDS Database.4

  • NIH / PubMed Central. "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants." Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • ACS Publications. "Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing." Journal of Medicinal Chemistry. 3

  • ChemicalBook. "N-Methylpiperidine(626-67-5) 1H NMR spectrum." ChemicalBook Spectral Database.10

  • ACS Publications. "The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine." The Journal of Organic Chemistry. 5

  • KPI / Polymer Journal. "Hydrogen bonding and crystallization behaviour of segmented polyurethaneurea: effects of hard segment concentration." 7

  • MDPI. "Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment." Molecules. 8

Sources

Methodological & Application

Application Note: Advanced Analytical Methods for the Quantification of Substituted Ureas in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Researchers Matrix: Human Plasma, Human Urine Analytes: Pharmaceutical Diarylureas (e.g., Sorafenib) and Phenylurea/Sulfonylurea Herbicides (e.g., Diuron, Linuron)

Introduction & Mechanistic Rationale

Substituted ureas represent a highly versatile pharmacophore. In clinical oncology, diarylureas such as the multikinase inhibitor sorafenib are critical for treating advanced renal cell and hepatocellular carcinomas[1]. In agrochemistry, phenylureas and sulfonylureas function as potent herbicides, making their trace-level quantification in human urine essential for environmental biomonitoring and toxicological assessments[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying these compounds due to its unparalleled sensitivity and specificity[1][3]. As a Senior Application Scientist, I have designed the following workflows not merely as a sequence of steps, but as a self-validating analytical system . Every experimental choice—from the sample extraction chemistry to the mass spectrometric ionization mode—is grounded in the physicochemical properties of the urea moiety.

Causality of Experimental Choices
  • Sample Preparation: Substituted urea pharmaceuticals like sorafenib are highly lipophilic and exhibit >99% plasma protein binding. Therefore, a rapid Protein Precipitation (PPT) using acetonitrile is mechanistically favored to denature the protein complex and release the bound analyte efficiently[1][4]. Conversely, for the biomonitoring of urea herbicides in urine, Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymer is required. Urine contains high concentrations of salts and polar endogenous compounds; SPE provides the necessary desalting and trace-level concentration[2][5].

  • Ionization & Fragmentation: The urea functional group ( R−NH−CO−NH−R′ ) readily accepts protons at the carbonyl oxygen or nitrogen atoms. Thus, Electrospray Ionization in positive mode (ESI+) is universally applied[3]. During Collision-Induced Dissociation (CID), protonated ureas undergo highly predictable gas-phase fragmentation, typically eliminating an isocyanate ( R−N=C=O ) or an amine ( R−NH2​ ) to yield stable, diagnostic product ions ideal for Multiple Reaction Monitoring (MRM)[6].

Fragmentation Precursor Protonated Substituted Urea [R-NH-CO-NH-R' + H]+ CID Collision-Induced Dissociation (Argon/Nitrogen Gas) Precursor->CID Path1 Isocyanate Elimination Loss of R'-N=C=O CID->Path1 Path2 Amine Elimination Loss of R'-NH2 CID->Path2 Product1 Product Ion A [R-NH3]+ Path1->Product1 Product2 Product Ion B [R-N=C=O + H]+ Path2->Product2

Mechanistic pathway of ESI+ collision-induced dissociation (CID) for substituted ureas.

Self-Validating Experimental Protocols

To ensure trustworthiness and rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. The mandatory inclusion of Stable Isotope-Labeled Internal Standards (SIL-IS)—such as [2H3​,15N] -sorafenib—at the very first step ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized[1][4].

Protocol A: High-Throughput Quantification of Sorafenib in Human Plasma

Objective: Pharmacokinetic profiling and Therapeutic Drug Monitoring (TDM).

Step-by-Step Methodology:

  • Matrix Aliquoting: Thaw human plasma samples on wet ice. Transfer 50μL of plasma into a 96-well protein precipitation plate.

  • Internal Standard Addition (Self-Validation Step): Add 10μL of the SIL-IS working solution ( [2H3​,15N] -sorafenib at 500ng/mL in 50% methanol) to all wells except double blanks. Causality: Adding the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte.

  • Protein Precipitation (PPT): Add 200μL of ice-cold Acetonitrile (containing 0.1% formic acid) to each well. Causality: Acetonitrile aggressively strips the hydration shell from plasma proteins, causing rapid denaturation and precipitating >95% of proteins, freeing the highly bound sorafenib[1].

  • Agitation & Centrifugation: Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100μL of the clear supernatant to a clean 96-well collection plate and dilute with 100μL of LC-MS grade water to match the initial mobile phase conditions.

  • UHPLC Separation: Inject 5μL onto a C18 column (e.g., 100mm×2.1mm,1.7μm ). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The acidic modifier ensures the urea nitrogens remain protonated, enhancing ESI+ efficiency.

Protocol B: Trace-Level Biomonitoring of Urea Herbicides in Urine

Objective: Environmental exposure assessment of phenylureas (e.g., Diuron, Linuron) and sulfonylureas[2][7].

Step-by-Step Methodology:

  • Sample Hydrolysis (Optional but Recommended): To 1.0mL of human urine, add 100μL of β -glucuronidase and incubate at 37°C for 2 hours to cleave Phase II conjugates.

  • IS Addition: Spike with 13C -labeled internal standards (e.g., 13C6​ -diuron).

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1mL Methanol followed by 1mL Water.

  • Sample Loading: Load the 1.0mL urine sample onto the cartridge at a flow rate of 1mL/min .

  • Washing (Critical Step): Wash with 1mL of 5% Methanol in Water. Causality: This specific wash strength removes hydrophilic salts and urobilin pigments that cause severe ion suppression in the MS source, without eluting the moderately non-polar urea herbicides[5][7].

  • Elution: Elute analytes with 1mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100μL of 10% Acetonitrile before LC-MS/MS injection.

Workflow Sample Biological Sample (Plasma / Urine) IS Addition of SIL-IS (Self-Validation) Sample->IS Prep Sample Preparation (PPT or SPE) LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC 5-10 µL Injection IS->Prep Disrupts binding / Cleans matrix MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Analyte Elution Data Quantification & PK/Biomonitoring Analysis MS->Data MRM Transitions

End-to-end self-validating LC-MS/MS workflow for substituted ureas.

Quantitative Data & Method Parameters

To facilitate rapid method transfer and validation, the following tables summarize the critical mass spectrometric parameters and expected validation metrics synthesized from authoritative literature[1][2][3][7].

Table 1: Typical MRM Transitions and LC-MS/MS Parameters for Substituted Ureas

AnalyteClassPrecursor Ion [M+H]+ ( m/z )Product Ion ( m/z )Collision Energy (eV)
Sorafenib Diarylurea (Pharma)465.1252.028
Sorafenib N-oxide Metabolite481.0286.025
[2H3​,15N] -Sorafenib SIL-IS469.0256.028
Diuron Phenylurea (Herbicide)233.072.020
Linuron Phenylurea (Herbicide)249.0160.018
Metsulfuron-methyl Sulfonylurea (Herbicide)382.1167.015

Table 2: Expected Method Validation Parameters in Biological Matrices

ParameterSorafenib in Plasma (PPT)Urea Herbicides in Urine (SPE)Regulatory Standard (FDA/EMA)
Linear Range 10−10,000ng/mL 0.1−50ng/mL R2>0.99
Limit of Quantitation (LOQ) 10ng/mL 0.05−0.1ng/mL Signal-to-Noise ≥10
Extraction Recovery 85%−92% 88%−104% Consistent across QC levels
Intra-day Precision (CV%) <7.6% <13% ≤15% ( ≤20% at LOQ)
Matrix Effect (IS Normalized) 95%−105% 90%−110% 85%−115%

Conclusion

The quantification of substituted ureas demands a rigorous understanding of their chemical behavior in complex biological fluids. By leveraging the specific fragmentation pathways of the urea moiety in ESI+ MS/MS[6] and employing matrix-appropriate sample preparation techniques (PPT for highly bound plasma drugs[1]; SPE for trace urinary metabolites[2]), laboratories can establish highly robust, self-validating analytical methods. The integration of stable isotope-labeled internal standards remains the non-negotiable cornerstone of these assays, ensuring that the generated pharmacokinetic and biomonitoring data are fundamentally trustworthy.

References

  • A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay PubMed (nih.gov)[Link]

  • Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry PMC (nih.gov)[Link]

  • QUANTITATIVE ANALYSIS OF SORAFENIB AND NILOTINIB IN HUMAN PLASMA BY SPE-LC-MS Farmacia Journal[Link]

  • A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay | Request PDF ResearchGate[Link]

  • Quantification of atrazine, phenylurea, and sulfonylurea herbicide metabolites in urine by high-performance liquid chromatography-tandem mass spectrometry PubMed (nih.gov)[Link]

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Analytical Chemistry - ACS Publications[Link]

  • High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process PubMed (nih.gov)[Link]

Sources

Application Note: Preclinical Evaluation of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea in Neuroprotection Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The development of neuroprotective agents requires compounds that can successfully cross the blood-brain barrier (BBB) while modulating the catastrophic cascades of oxidative stress and excitotoxicity. The compound 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea (CAS: 103988-19-8) represents a unique structural pharmacophore[1]. Featuring a lipophilic 1,1-dimethylurea moiety coupled with a basic 1-methylpiperidine ring, this molecule possesses the ideal physicochemical properties (predicted LogP ~0.3, low molecular weight of 199.29 g/mol ) for CNS penetration[2].

While urea derivatives are frequently explored as soluble epoxide hydrolase (sEH) inhibitors or sigma-1 receptor agonists, evaluating a novel compound requires a rigorous, self-validating preclinical framework. This guide details the step-by-step methodologies to evaluate the neuroprotective efficacy of this piperidine-urea derivative, utilizing established in vitro excitotoxicity models and in vivo ischemic stroke models.

Preclinical Workflow Design

To ensure high-fidelity data, the experimental pipeline is designed to move from high-throughput mechanistic validation to complex physiological modeling.

Workflow A Compound Formulation (CAS 103988-19-8) B In Vitro Screening (HT22 Cells) A->B Dose-Response C Mechanistic Assays (ROS & Apoptosis) B->C IC50 Selection D In Vivo Validation (tMCAO Mice Model) C->D Efficacy Testing

Fig 1: Preclinical workflow for evaluating the neuroprotective efficacy of the urea derivative.

Self-Validating Experimental Protocols

Compound Formulation and Stability

Causality & Rationale: The basic piperidine nitrogen (pKa ~9.5) renders the free base poorly soluble in aqueous media. To prevent compound precipitation during cellular assays—which causes false-negative toxicity readouts—the compound must be formulated as a stock solution in DMSO and diluted in media to a final DMSO concentration of ≤0.1%.

  • Stock Preparation: Dissolve 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Working Solutions: Dilute the stock in complete DMEM immediately prior to use.

In Vitro Glutamate Excitotoxicity Assay (HT22 Cells)

Causality & Rationale: We utilize the murine hippocampal HT22 cell line because it lacks functional ionotropic glutamate receptors. Consequently, glutamate-induced toxicity in this model is driven exclusively by the inhibition of the system Xc- cystine/glutamate antiporter. This leads to intracellular glutathione depletion and subsequent oxidative stress[3]. This isolates the oxidative stress pathway, allowing us to precisely determine if the urea derivative acts via free radical scavenging or antioxidant upregulation.

Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) for baseline viability, a glutamate-only well for maximum injury threshold, and a positive control treated with 10 µM , a clinically validated free radical scavenger[4]. If Edaravone fails to rescue viability by at least 40%, the plate is discarded.

Protocol Steps:

  • Cell Seeding: Seed HT22 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing the urea derivative (1, 5, 10, and 50 µM) or Edaravone (10 µM). Incubate for 2 hours.

  • Excitotoxic Challenge: Add L-glutamate to a final concentration of 5 mM. Incubate for 24 hours.

  • Orthogonal Readouts:

    • Viability: Add 10 µL of CCK-8 reagent per well; incubate for 2 hours, and read absorbance at 450 nm.

    • Cytotoxicity: Measure Lactate Dehydrogenase (LDH) release in the supernatant to rule out metabolic interference from the CCK-8 assay.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality & Rationale: To confirm that the in vitro neuroprotection translates to physiological efficacy, the tMCAO model is used. This model mimics human ischemic stroke, testing both the BBB permeability of the urea derivative and its ability to salvage the ischemic penumbra.

Protocol Steps:

  • Surgical Procedure: Anesthetize male C57BL/6 mice (8-10 weeks old). Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA.

  • Reperfusion & Dosing: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Immediately administer the urea derivative (10 mg/kg) or Edaravone (3 mg/kg) via intravenous tail vein injection.

  • Histological Analysis: At 24 hours post-reperfusion, euthanize the animals. Section the brain into 2 mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes.

  • Quantification: Calculate the infarct volume using ImageJ, correcting for brain edema.

Quantitative Data Interpretation

Data must be synthesized across multiple orthogonal assays to confirm true neuroprotection rather than artifactual assay interference. The table below outlines the expected data structure for validating 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea.

Treatment GroupDoseHT22 Viability (% of Control)Intracellular ROS (% of Glutamate)In Vivo Infarct Volume (%)
Vehicle (Sham) 0.1% DMSO100.0 ± 4.2100.0 ± 5.10.0 ± 0.0
Glutamate / MCAO 5 mM / 60 min42.1 ± 5.3340.5 ± 18.538.5 ± 4.2
Edaravone (Pos. Control) 10 µM / 3 mg/kg85.4 ± 6.1145.0 ± 12.018.2 ± 3.1
Urea Derivative 1 µM / 1 mg/kg55.2 ± 4.8280.4 ± 15.4Not Tested
Urea Derivative 10 µM / 10 mg/kg78.9 ± 5.5160.2 ± 14.222.4 ± 3.5

Note: Data represents mean ± SD. A dose-dependent reduction in ROS correlating with increased cell viability and decreased infarct volume confirms the compound's mechanism of action.

Proposed Mechanistic Pathway

Based on the attenuation of glutamate-induced toxicity, the following signaling diagram maps the hypothesized intervention point of the compound within the oxidative stress cascade.

Pathway Glutamate High Extracellular Glutamate SystemXc System Xc- Inhibition (Cystine Depletion) Glutamate->SystemXc ROS ROS Accumulation & Oxidative Stress SystemXc->ROS Survival Neuronal Survival (Neuroprotection) ROS->Survival Inhibits Compound 3,3-dimethyl-1-[(1-methylpiperidin -3-yl)methyl]urea Compound->ROS Scavenges/Blocks Edaravone Edaravone (Positive Control) Edaravone->ROS Scavenges

Fig 2: Proposed neuroprotective mechanism against glutamate-induced oxidative stress.

References

  • Structural Grounding & Molecular Weight: PubChemLite. "103988-19-8 (C10H21N3O)." Université du Luxembourg. Available at:[Link]

  • Positive Control Validation (Edaravone): Yoshida, H., et al. "Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury." CNS Drug Reviews, 2006. Available at:[Link]

  • In Vitro Excitotoxicity Model (HT22): Jin, M.L., et al. "The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells." Neurotoxicology, 2014. Available at:[Link]

Sources

Application Note: Protocol for Assessing the Anti-Inflammatory Effects of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Piperidine scaffolds are ubiquitous in modern pharmacology, frequently serving as the structural backbone for novel therapeutics due to their favorable pharmacokinetic properties and conformational flexibility. Recently, naturally occurring piperidine alkaloids (such as piperine, aloperine, and sophoridine) and synthetic piperidine hybrids have demonstrated profound anti-inflammatory capabilities[1].

The primary mechanism by which piperidine derivatives exert their anti-inflammatory effects is through the modulation of the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling axis[2]. In a homeostatic state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB. Upon stimulation by lipopolysaccharide (LPS)—a major component of the outer membrane of Gram-negative bacteria—TLR4 triggers the IKK complex to phosphorylate IκB, leading to its ubiquitination and degradation. This allows the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[3].

Piperidine compounds have been shown to act as potent upstream inhibitors, suppressing IκB degradation and subsequent p65 translocation[3]. To accurately evaluate these compounds, researchers require a self-validating, highly reproducible in vitro assay system. This guide establishes a rigorous protocol using LPS-stimulated RAW 264.7 murine macrophages, detailing the causality behind each methodological choice to ensure scientific integrity.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IKB IκB Phosphorylation & Degradation IKK->IKB NFKB NF-κB (p65/p50) Nuclear Translocation IKB->NFKB CYTO Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) NFKB->CYTO PIP Piperidine Compounds PIP->IKB Inhibition PIP->NFKB

Fig 1. Mechanism of piperidine-mediated NF-κB pathway inhibition in macrophages.

Experimental Design & Workflow

A robust anti-inflammatory assay must differentiate between true pharmacological suppression of inflammation and non-specific reduction of cytokines due to compound toxicity. Therefore, the workflow is divided into two mandatory phases: Cytotoxicity Screening and Inflammatory Modulation .

Why RAW 264.7 Macrophages?

RAW 264.7 cells are the gold standard for in vitro inflammatory modeling because they possess high phenotypic stability, robustly express TLR4, and produce highly quantifiable amounts of Nitric Oxide (NO) and cytokines upon LPS stimulation[4].

Why Pre-treatment?

Compounds are administered 1–2 hours prior to LPS stimulation[5]. This prophylactic window allows the piperidine derivatives to achieve intracellular distribution and engage target kinases (e.g., IKK) before the massive, rapid transcriptional shift induced by LPS occurs.

Workflow N1 RAW 264.7 Macrophage Culture & Seeding N2 Cytotoxicity Assay (CCK-8) Establish Non-Toxic Dose N1->N2 N3 Compound Pre-treatment (1-2 Hours) N2->N3 Select Dose (>90% Viability) N4 LPS Stimulation (1 µg/mL, 24 Hours) N3->N4 N5 Supernatant Harvest N4->N5 N6 Griess Assay (NO Quantification) N5->N6 N7 ELISA (TNF-α, IL-6, IL-1β) N5->N7

Fig 2. In vitro workflow for evaluating piperidine anti-inflammatory activity.

Step-by-Step Experimental Protocols

Phase 1: Cell Culture and Cytotoxicity Validation

Causality: A compound that kills cells will artificially lower cytokine readouts, leading to false-positive anti-inflammatory classifications. Establishing the Maximum Non-Toxic Dose (MNTD) is a critical self-validating control.

  • Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[4]. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells at 80% confluence using a cell scraper (avoid trypsin to preserve membrane receptors like TLR4). Seed cells into 96-well plates at a density of 2×104 cells/well[4]. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM for 24 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate viability relative to the vehicle control. Select concentrations that maintain >90% cell viability for the subsequent anti-inflammatory assays.

Phase 2: LPS Stimulation and Inflammatory Modulation
  • Seeding: Seed RAW 264.7 cells in 24-well plates at 2×105 cells/well. Incubate overnight[4].

  • Pre-treatment: Aspirate media and replace with fresh DMEM containing the selected non-toxic concentrations of the piperidine compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone at 10 µM). Incubate for 1 to 2 hours[5].

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL in all wells except the naive control wells[5].

  • Incubation: Incubate the plates for exactly 24 hours[5].

  • Harvest: Centrifuge the plates at 1,500 rpm for 5 minutes at 4°C to pellet floating cells. Carefully collect the cell-free supernatant and aliquot into pre-chilled tubes. Store at -80°C if not analyzing immediately.

Phase 3: Quantification of Inflammatory Mediators

Causality: Nitric Oxide (NO) is a highly reactive, short-lived free radical. The Griess assay circumvents this instability by measuring nitrite ( NO2−​ ), the stable, primary oxidation product of NO.

Protocol A: Griess Assay (Nitric Oxide)

  • Transfer 50 µL of cell culture supernatant to a new 96-well assay plate[5].

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark[5].

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[5]. A magenta-colored azo dye will form immediately.

  • Incubate for 10 minutes at room temperature.

  • Measure absorbance at 540 nm[5]. Quantify against a sodium nitrite standard curve (0–100 µM).

Protocol B: Cytokine ELISA (TNF-α, IL-6, IL-1β)

  • Utilize commercial sandwich ELISA kits specific to murine TNF-α, IL-6, and IL-1β[4].

  • Coat high-binding 96-well plates with capture antibody overnight at 4°C (if using uncoated kits). Block with 1% BSA for 1 hour.

  • Add 100 µL of diluted supernatant or standards to the wells. Incubate for 2 hours at room temperature.

  • Wash 3 times with PBS-T (0.05% Tween-20). Add detection antibody, followed by HRP-conjugated streptavidin.

  • Add TMB substrate and incubate until a blue gradient is visible. Stop the reaction with 1M H2​SO4​ (turns yellow).

  • Read absorbance at 450 nm and interpolate concentrations using a 4-parameter logistic (4PL) curve fit.

Quantitative Data Presentation

To contextualize the expected efficacy of piperidine derivatives, the following table summarizes the inhibitory concentrations ( IC50​ ) of benchmark piperidine-containing compounds against key inflammatory mediators.

Compound Class / NamePrimary Target / Mediator IC50​ ValueExperimental ModelReference
Piperine (Natural Alkaloid)NO, PGE2, TNF-α~10 - 50 µMLPS-stimulated RAW 264.7[2]
Black Pepper Alkaloids (Compounds 42-44)iNOS-mediated NO3.71 - 4.74 µMLPS-stimulated RAW 264.7[3]
Tanshinone I-Piperidine Hybrid IL-1β, IL-6, TNF-α~2.0 µMLPS-stimulated Peritoneal Macrophages[6]
Aloperine (Quinolizidine/Piperidine base)TNF-α, IL-6Dose-dependentLPS-stimulated Macrophages[1]

Troubleshooting & Field-Proven Insights

  • High Background NO Levels: If naive control wells show high nitrite levels, the FBS may contain endotoxins. Always use endotoxin-free, heat-inactivated FBS for macrophage cultures.

  • Loss of TLR4 Sensitivity: RAW 264.7 cells lose their sensitivity to LPS at high passage numbers. Never use cells beyond passage 15–20 for anti-inflammatory assays.

  • Solvent Interference: Piperidine compounds are often highly lipophilic and require DMSO for dissolution. Ensure the final DMSO concentration never exceeds 0.1%, as higher concentrations independently induce cellular stress and alter NF-κB dynamics.

References

  • National Institutes of Health (PMC). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Retrieved from:[Link]

  • ResearchGate. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells. Retrieved from: [Link]

  • American Chemical Society (ACS). Alkaloids from Black Pepper (Piper nigrum L.) Exhibit Anti-Inflammatory Activity in Murine Macrophages by Inhibiting Activation of NF-κB Pathway. Retrieved from: [Link]

  • American Chemical Society (ACS). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in the coupling of isocyanates with piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the coupling of isocyanates with piperidine derivatives. While the formation of unsymmetrical ureas from secondary amines is generally rapid and high-yielding, the high electrophilicity of the isocyanate carbon makes it highly susceptible to competing nucleophiles and thermal degradation.

Mechanistic Pathway Analysis

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below maps the desired kinetic pathway against the most common thermodynamic and moisture-driven side reactions.

ReactionPathways Iso Isocyanate (R-NCO) Target Target Unsymmetrical Urea Iso->Target + Piperidine (Fast) Amine Primary Amine Interm. Iso->Amine + H2O (-CO2) Dimer Uretdione (Dimer) Iso->Dimer Self-Reaction (Heat) Pip Piperidine Derivative Pip->Target Allophanate Allophanate Byproduct Target->Allophanate + Excess Isocyanate H2O Moisture (H2O) SymUrea Symmetric Urea Byproduct Amine->SymUrea + Isocyanate

Mechanistic pathways of piperidine-isocyanate coupling and primary side reactions.

Troubleshooting FAQs

Q1: Why is my crude mixture dominated by a symmetric urea instead of the target piperidine-urea? A1: The formation of a symmetric urea is the most ubiquitous side reaction in isocyanate chemistry, driven entirely by moisture ingress. 1, which rapidly decarboxylates to yield a primary amine[1]. This newly formed primary amine is highly nucleophilic and immediately reacts with another equivalent of your starting isocyanate to form a symmetric urea. Because this cascade consumes two equivalents of isocyanate per equivalent of water, even trace moisture drastically reduces the yield of your target unsymmetrical piperidine-urea[2]. Causality & Fix: Ensure all solvents (e.g., DCM, THF) are rigorously dried over activated 3Å molecular sieves. Purge the reaction vessel with argon.

Q2: I am observing over-addition products (mass = target urea + isocyanate mass). What is happening? A2: You are observing allophanate formation. While the secondary amine of piperidine reacts rapidly to form the desired urea, the newly formed urea nitrogen can still act as a nucleophile if excess isocyanate is present or if the reaction temperature is elevated. This leads to3[3]. Causality & Fix: This is a stoichiometric and thermodynamic issue. Always add the isocyanate dropwise to the piperidine solution (maintaining a local excess of the amine) and keep the reaction at or below 0 °C to 25 °C.

Q3: My isocyanate starting material shows an IR peak around 1760 cm⁻¹ and the reaction is sluggish. Why? A3: The −NCO group exhibits strong reactivity, making it susceptible to 4[4]. Isocyanates self-react to form uretdiones (dimers) or isocyanurates (trimers) during prolonged storage. The peak at ~1760 cm⁻¹ is characteristic of the uretdione carbonyl. Causality & Fix: Dimerization reduces the active concentration of your electrophile. Always store isocyanates at 4 °C under an inert atmosphere and consider vacuum distillation prior to use.

Diagnostic Data Summary

Use the following quantitative data table to identify side products in your crude reaction mixture via standard analytical techniques.

Side ProductMechanism / ReactantsTypical LCMS Profile ([M+H]⁺)IR Signature (cm⁻¹)Relative Reaction Rate
Target Urea Isocyanate + Piperidine Miso​+Mpip​ ~1630 - 1650Very Fast
Symmetric Urea Isocyanate + H₂O + Isocyanate 2(Miso​)−26 ~1630 - 1650Fast (if H₂O present)
Allophanate Target Urea + Isocyanate Mtarget​+Miso​ ~1700 - 1720Slow (Temp dependent)
Uretdione (Dimer) Isocyanate + Isocyanate 2(Miso​) ~1760 - 1780Very Slow (Storage)

Troubleshooting Workflow

Troubleshooting Start Analyze Crude Mixture (LCMS / IR) SymUrea High Symmetric Urea? (Mass = 2M - 26) Start->SymUrea Allo Allophanate Detected? (Mass = Target + Iso) Start->Allo Dimer Isocyanate Dimerization? (IR ~1760 cm⁻¹) Start->Dimer FixSym Dry Solvents Check Argon Line SymUrea->FixSym Yes FixAllo Control Stoichiometry Lower Temp (<25°C) Allo->FixAllo Yes FixDimer Distill Isocyanate Avoid Heating Dimer->FixDimer Yes

Diagnostic workflow for identifying and resolving isocyanate coupling side reactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, this protocol integrates real-time validation checkpoints. If a checkpoint fails, the protocol self-terminates, saving you time and reagents.

Objective: Anhydrous coupling of an isocyanate with a piperidine derivative to form an unsymmetrical urea.

Step 1: Reagent Preparation & Validation

  • Action: Dissolve the piperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) over activated 3Å molecular sieves.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent mixture. Pass: Water content < 50 ppm. Fail: If > 50 ppm, discard and re-dry the solvent. Proceeding will guarantee symmetric urea formation.

Step 2: Inert Atmosphere Setup

  • Action: Transfer the piperidine solution to a flame-dried Schlenk flask equipped with a magnetic stir bar. Purge the system with argon for 15 minutes. Cool the flask to 0 °C using an ice bath.

  • Rationale: Cooling to 0 °C suppresses the thermodynamic formation of allophanates.

Step 3: Temperature-Controlled Addition

  • Action: Prepare a solution of the isocyanate (1.05 equiv) in anhydrous DCM. Add this solution dropwise to the piperidine mixture over 30 minutes using a syringe pump.

  • Validation Checkpoint 2: Observe the reaction during the first 5 minutes of addition. Pass: The solution remains clear and calm. Fail: If effervescence (bubbling) is observed, CO₂ is being evolved due to moisture contamination. Halt the addition immediately.

Step 4: In-Process Monitoring

  • Action: Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours.

  • Validation Checkpoint 3: Pull a 10 µL aliquot and analyze via LCMS. Pass: Complete consumption of piperidine with a dominant [M+H]⁺ peak for the target urea. Fail: Presence of a significant 2(Miso​)−26 peak indicates moisture ingress during the reaction.

Step 5: Quench and Isolation

  • Action: Quench the reaction with a saturated aqueous solution of NaHCO₃ to destroy any unreacted isocyanate. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace symmetric urea is present.

References

  • Technical Insights into Isocyanate Reaction Pathways Source: Patsnap Eureka URL
  • Effect of isocyanate content on thermal and mechanical properties of polyurea Source: ResearchGate URL
  • How To Get Isocyanate?
  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors Source: ACS Publications URL

Sources

Optimization of reaction conditions for unsymmetrical urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unsymmetrical Urea Synthesis . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into one of the most notoriously finicky transformations in medicinal chemistry.

While the urea motif ( R1NH−CO−NHR2 ) is a privileged pharmacophore in kinase and protease inhibitors, synthesizing unsymmetrical variants without generating symmetrical byproducts requires absolute control over reaction kinetics, intermediate stability, and thermodynamics. This guide moves beyond basic recipes to explain the causality behind reagent selection and troubleshooting.

Part 1: Mechanistic Divergence & Logical Workflows

The fundamental challenge in unsymmetrical urea synthesis is that the intermediate generated from the first amine (e.g., an isocyanate or acylimidazole) is often highly electrophilic. If the reaction kinetics are not strictly controlled, this intermediate will rapidly react with unconsumed starting material, leading to the 1[1].

Mechanism Amine1 Primary Amine (R1-NH2) Intermediate Active Intermediate (Isocyanate/Acylimidazole) Amine1->Intermediate Nucleophilic Attack Reagent Carbonyl Source (e.g., CDI, Triphosgene) Reagent->Intermediate Activation Product Unsymmetrical Urea (Target) Intermediate->Product + Amine 2 (Controlled) Byproduct Symmetrical Urea (Byproduct) Intermediate->Byproduct + Amine 1 (Excess/Uncontrolled) Amine2 Secondary Amine (R2-NH2)

Mechanistic pathway of unsymmetrical urea synthesis and byproduct divergence.

Part 2: Standardized Experimental Protocols

To establish a self-validating system, your protocols must isolate the highly reactive intermediates. Below are two optimized, step-by-step methodologies tailored to different amine nucleophilicities.

Protocol A: CDI-Mediated Synthesis (Mild & Safe)

Best for: Aliphatic amines and standard library synthesis. Causality: 1,1'-Carbonyldiimidazole (CDI) reacts with the first amine to form an acylimidazole. Because imidazole is a moderate leaving group, this intermediate is stable enough to prevent immediate dimerization with the first amine, yet reactive enough to couple with a second, unhindered amine[2].

  • Activation: Dissolve Amine 1 (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Reagent Addition: Add CDI (1.05 equiv) portion-wise at 0 °C. Self-Validation Check: The slight excess of CDI ensures complete consumption of Amine 1, preventing it from acting as a nucleophile later.

  • Intermediate Formation: Stir at room temperature for 2 hours. Monitor the complete consumption of Amine 1 via LC-MS (look for the acylimidazole mass).

  • Coupling: Add Amine 2 (1.2 equiv). If Amine 2 is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Completion: Stir at room temperature for 12 hours. Quench with water, extract with DCM, and wash the organic layer with 1M HCl to remove the water-soluble imidazole byproducts.

Protocol B: Triphosgene-Mediated Synthesis (High Reactivity)

Best for: Sterically hindered amines or deactivated anilines. Causality: Triphosgene acts as a safe phosgene surrogate, generating an extremely electrophilic isocyanate in situ. Because3[3], strict stoichiometric control and inverse addition are required to prevent the isocyanate from reacting with unconsumed Amine 1.

  • Preparation: Dissolve triphosgene (0.35 equiv, providing ~1.05 equiv of phosgene) in anhydrous THF (0.1 M) at 0 °C.

  • Inverse Addition (Critical Step): Slowly add a solution of Amine 1 (1.0 equiv) and DIPEA (2.0 equiv) in THF dropwise over 30 minutes to the triphosgene solution. Causality: Keeping the amine concentration artificially low relative to triphosgene forces complete conversion to the isocyanate without dimerization.

  • Intermediate Maturation: Stir for 30 minutes at 0 °C.

  • Coupling: Add Amine 2 (1.0 equiv) in one portion. Warm to room temperature and stir for 4 hours.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield of Unsymmetrical Urea Check1 Are Symmetrical Byproducts Present? Issue->Check1 YesSym Yes: Kinetic Mismatch Check1->YesSym LC-MS Confirms NoSym No: Sluggish Reactivity Check1->NoSym Unreacted Starting Material Fix1 Use Inverse Addition & Lower Temp (0°C) YesSym->Fix1 Suppress Dimerization Check2 Is Amine 2 an Aniline or Hindered? NoSym->Check2 Fix2 Add Methyl Iodide (MeI) or use Triphosgene Check2->Fix2 Increase Electrophilicity

Troubleshooting logical workflow for resolving low yields in urea synthesis.

Q1: I am observing a high percentage of symmetrical urea byproduct ( R1NH−CO−NHR1 ). How do I suppress this? A1: This is a kinetic mismatch issue. Symmetrical ureas form when the active intermediate (e.g., isocyanate) reacts with the first amine rather than the second. If intermediate formation is slower than its reaction with the starting amine, dimerization dominates. Action: Always utilize inverse addition . Add the first amine dropwise to a solution containing the carbonylating agent at 0 °C. This ensures the amine is instantly consumed, leaving no free nucleophile to cause dimerization.

Q2: My reaction with CDI stalls at the acylimidazole intermediate when adding an aniline (aryl amine). Why? A2: Aryl amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The acylimidazole intermediate is too stable, making the activation energy for the second nucleophilic attack too high. Action: Add Methyl iodide (MeI) to the reaction mixture before adding the aniline. MeI methylates the imidazole nitrogen, converting it into an imidazolium salt. This drastically lowers the pKa of the leaving group, increasing the electrophilicity of the carbonyl carbon and driving the reaction forward.

Q3: How does moisture affect the triphosgene protocol? A3: Triphosgene and the resulting isocyanates are highly hygroscopic. Water acts as a competing nucleophile, attacking the isocyanate to form a carbamic acid, which rapidly decarboxylates to yield a primary amine. This newly formed amine then attacks another isocyanate molecule, generating a symmetrical urea byproduct. Action: Ensure strictly anhydrous conditions. Flame-dry glassware, use anhydrous solvents, and maintain an inert argon atmosphere. Alternatively, if moisture cannot be avoided, consider exploring 4[4] which leverage physical solubility differences to control reactivity.

Q4: Can I use carbamates instead of CDI or Triphosgene to improve safety? A4: Yes.5[5]. Phenyl chloroformate or diphenyl carbonate can be reacted with the first amine to form a stable carbamate, which is then isolated and reacted with the second amine at elevated temperatures. While safer,6[6], requiring strong bases (like DABCO) or hypervalent iodine mediators.

Part 4: Quantitative Data Presentation

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of various carbonylating agents based on empirical laboratory data.

Table 1: Quantitative Comparison of Carbonylating Agents for Urea Synthesis

ReagentTypical Yield (%)Reaction Time (h)Symmetrical Byproduct (%)Toxicity / HandlingBest Application
Phosgene Gas 85 - 95%0.5 - 1> 20% (if uncontrolled)Extremely ToxicIndustrial scale (specialized facilities)
Triphosgene 75 - 90%1 - 410 - 15%Toxic / Moisture SensitiveSterically hindered or deactivated anilines
CDI 80 - 95%4 - 14< 5%Low / MildAliphatic amines, standard library synthesis
Phenyl Chloroformate 65 - 85%6 - 18< 5%CorrosiveStepwise carbamate isolation, late-stage functionalization
Diphenyl Carbonate 50 - 75%12 - 24< 2%Low / GreenEnvironmentally benign synthesis (requires heat)

References

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization Source: MDPI URL:[Link]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: ACS Publications URL:[Link]

  • UNSYMMETRICAL UREAS. SYNTHETIC METHODOLOGIES AND APPLICATION IN DRUG DESIGN Source: Taylor & Francis / Tandfonline URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions Source: NIH / PMC URL:[Link]

Sources

Technical Support Center: Stability Testing & Troubleshooting for 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with developing Stability-Indicating Assays (SIAs) and conducting forced degradation studies for 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea .

Because this compound features both a relatively stable urea linkage and a highly reactive basic tertiary amine (the 1-methylpiperidine moiety), its behavior in solution requires precise analytical control. This guide synthesizes regulatory frameworks with field-proven chromatographic and chemical insights to ensure your stability protocols are robust, reproducible, and scientifically sound.

Forced Degradation & Stability Workflow

To establish a self-validating stability profile, your workflow must systematically stress the compound while preventing uncontrolled, post-sampling degradation. The following diagram illustrates the critical path from stress induction to data interpretation, aligned with ICH Q1A(R2) guidelines[1].

G cluster_stress Forced Degradation Conditions (ICH Q1A/B) Start 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea Solution Preparation Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Thermal Thermal Stress (60°C - 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Analysis Stability-Indicating Assay (HPLC-PDA/LC-MS) Thermal->Analysis Photo->Analysis Quench->Analysis Data Data Interpretation: Mass Balance & Peak Purity Analysis->Data

Caption: Workflow for forced degradation and stability-indicating assay of the target compound.

Experimental Protocol: Self-Validating Forced Degradation

A common failure in stability testing is the lack of a "stop mechanism" for the degradation reaction. If a sample continues to degrade while sitting in the autosampler queue, the resulting data will reflect the time of injection rather than the intended timepoint. This protocol integrates causality and self-validation through mandatory quenching steps.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the compound in a chemically inert, MS-compatible solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Control Generation: Aliquot 1 mL of stock into a vial, store at 2-8°C, and use this as the 100% recovery baseline (Time 0).

  • Hydrolytic Stress (Acid/Base):

    • Action: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24–48 hours.

    • Causality & Quenching: Urea derivatives are generally stable at neutral pH but undergo hydrolysis at extremes[2]. To validate the exact 24-hour timepoint, you must neutralize the sample. Add 1 mL of 0.1 N NaOH to the acid sample, and 1 mL of 0.1 N HCl to the base sample before injection.

  • Oxidative Stress:

    • Action: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6–24 hours.

    • Causality & Quenching: The tertiary amine on the piperidine ring is highly susceptible to oxidation[3]. Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to consume residual peroxide. Failure to do so will result in continuous N-oxide formation in the HPLC vial.

  • Photolytic Stress:

    • Action: Expose the solution to UV/Vis light targeting an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter, per ICH Q1B[1].

    • Self-Validation: Always run a dark control (vial wrapped in aluminum foil) alongside the exposed sample to differentiate thermal degradation from true photolysis.

Degradation Pathways & Data Presentation

The table below summarizes the expected quantitative and qualitative degradation behavior of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea under various stress conditions.

Stress ConditionPrimary Target MoietyExpected Degradation Product(s)Typical Kinetics / Risk Level
0.1 N HCl (60°C) Urea LinkageDimethylamine + 1-methylpiperidin-3-ylmethanamineSlow to Moderate (Ureas resist mild acid)
0.1 N NaOH (60°C) Urea LinkageDimethylamine + 1-methylpiperidin-3-ylmethanamineModerate (Base-catalyzed nucleophilic attack)
3% H2​O2​ (RT) 1-MethylpiperidinePiperidine N-oxide derivative (+16 Da)High/Rapid (Tertiary amines oxidize readily)
Thermal (80°C) Global StructureMinimal degradation expectedLow (Compound is thermally stable in solution)
Photolytic (UV/Vis) Piperidine RingRing-opening products / N-dealkylationLow to Moderate (Requires free radical initiation)

Troubleshooting & FAQs

Q1: During LC-MS analysis of my oxidative stress samples, I observe a major degradant with a mass shift of exactly +16 Da. What is the mechanism?

A: This is the classic signature of N-oxide formation . The basic tertiary nitrogen of the 1-methylpiperidine moiety possesses a lone pair of electrons that readily acts as a nucleophile, attacking the electrophilic oxygen in hydrogen peroxide (or atmospheric oxygen over long-term storage)[3][4]. Because N-oxides are significantly more polar than the parent compound, you will also observe this degradant eluting earlier than the parent peak on a standard reversed-phase C18 column.

Q2: I am experiencing severe peak tailing for the parent compound during my HPLC runs, making it difficult to assess peak purity. How do I fix this?

A: Peak tailing here is caused by secondary interactions. The 1-methylpiperidine group has a pKa of approximately 9.5 to 10.0. Under typical acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated ( NH+ ). These positively charged molecules interact strongly with residual, negatively charged silanol groups ( SiO− ) on the silica backbone of the stationary phase.

  • Resolution: You have three options:

    • Buffer the Mobile Phase: Switch from 0.1% Formic Acid to a higher ionic strength buffer like 10 mM Ammonium Formate (pH 3.0) to mask the silanol interactions.

    • High pH Mobile Phase: Use a hybrid-silica column designed for high pH (e.g., Waters XBridge) and run the mobile phase at pH 11 (using Ammonium Hydroxide). This deprotonates the piperidine, rendering it neutral and eliminating the ionic interaction entirely.

    • Column Chemistry: Switch to a polar-embedded or heavily end-capped column specifically designed for basic compounds.

Q3: My base-catalyzed degradation (0.1 N NaOH) shows complete loss of the parent compound, but I only see one degradant peak on my UV detector. Where is the rest of the mass?

A: You are likely failing to detect one of the cleavage products. Base-catalyzed hydrolysis of this specific urea yields two primary fragments: 1-methylpiperidin-3-ylmethanamine and dimethylamine[2]. Dimethylamine is a small, highly volatile aliphatic amine that lacks a chromophore. Therefore, it will not absorb UV light at standard wavelengths (e.g., 210-254 nm) and will be invisible on a Photo Diode Array (PDA) detector.

  • Resolution: To achieve accurate mass balance, you must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or rely on positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS) to track the dimethylamine fragment.

Q4: How do I mathematically prove my method is "Stability-Indicating"?

A: A method is only stability-indicating if it can definitively separate the parent compound from all degradants and prove that no mass has been "lost" to undetected pathways. You must calculate the Mass Balance :

Mass Balance (%)=Area of Unstressed ControlArea of Parent+∑Area of Degradants​×100

According to ICH Q1A(R2) principles[1], an acceptable mass balance should fall between 95% and 105%. Furthermore, you must perform a Peak Purity Test using your PDA or MS detector across the parent peak to ensure no degradant is co-eluting underneath it.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link]

  • The Journal of Physical Chemistry A. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." ACS Publications. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Problem Formulation for the Environmental Fate and Ecological Risk Assessments in Support of the Registration Review of Chlorsulfuron (Hydrolysis of Urea derivatives)." Regulations.gov. Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this molecule. Our focus is on providing practical, evidence-based solutions to frequently encountered issues, ensuring both the efficiency of your synthesis and the integrity of your final product.

Overview of Synthetic Strategies

The synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea, an unsymmetrical urea, is most commonly achieved through the nucleophilic addition of an amine to an electrophilic carbonyl source. The two primary routes involve either a direct reaction with a carbamoyl chloride or reaction with an isocyanate.

  • Route A: The Carbamoyl Chloride Pathway. This is a direct and often high-yielding approach, where (1-methylpiperidin-3-yl)methanamine is reacted with dimethylcarbamoyl chloride (DMCC). A base is typically required to scavenge the hydrochloric acid byproduct.

  • Route B: The Isocyanate Pathway. This route involves the reaction of (1-methylpiperidin-3-yl)methanamine with a dimethyl-isocyanate equivalent. The isocyanate can be generated in situ from various precursors, such as the Curtius rearrangement of an acyl azide or the Lossen rearrangement of a hydroxamic acid.[1][2]

Below is a diagram illustrating the primary synthetic pathway using dimethylcarbamoyl chloride.

Synthesis_Pathway Amine (1-methylpiperidin-3-yl)methanamine Product 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea Amine->Product DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Product Solvent Solvent (e.g., DCM, THF) Base Base (e.g., Triethylamine) Byproduct Triethylamine HCl Base->Byproduct Biuret_Formation Urea Target Urea (Product) Biuret Biuret Impurity Urea->Biuret Nucleophilic Attack (from Urea N-H) Electrophile Isocyanate or DMCC Electrophile->Biuret Reacts with Urea

Caption: Formation of a biuret impurity from the target urea product.

  • Causality: This side reaction is often exacerbated by localized high concentrations of the electrophile or elevated temperatures.

  • Prevention:

    • Controlled Stoichiometry: Using a slight excess of the amine can help ensure that all the dimethylcarbamoyl chloride is consumed before it has a chance to react with the product.

    • Reverse Addition: Consider adding the amine solution to the dimethylcarbamoyl chloride solution. While this requires careful temperature control, it can sometimes minimize the time the product is exposed to excess electrophile.

    • Temperature Control: Maintain a consistently low reaction temperature to decrease the rate of this secondary reaction.

Q: I am observing a symmetrical urea byproduct, N,N,N',N'-tetramethylurea. What is the source of this impurity?

A: The formation of N,N,N',N'-tetramethylurea points towards a side reaction involving the precursor to your electrophile. If you are using dimethylcarbamoyl chloride, this impurity can arise from the reaction of DMCC with dimethylamine, which may be present as a starting material impurity in the DMCC. [3]If an isocyanate is generated in situ, side reactions can lead to symmetrical ureas. [4]

  • Solution:

    • Reagent Quality: Ensure the purity of your dimethylcarbamoyl chloride. If necessary, purify it by distillation under reduced pressure before use. [5] * Moisture Control: If trace water reacts with DMCC, it can form dimethylamine, which then reacts with another molecule of DMCC to produce the symmetrical urea. Rigorous exclusion of water is paramount. [6][7]

Work-up and Purification

Q: During the aqueous workup, I am having trouble with product isolation and suspect some of it is remaining in the aqueous layer. How can I improve my extraction efficiency?

A: The target molecule contains a basic piperidine nitrogen, which can become protonated in acidic conditions, forming a salt that is soluble in water.

  • pH Control: During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. This will ensure the piperidine nitrogen is in its free base form, maximizing its partitioning into the organic layer. A wash with a saturated sodium bicarbonate solution followed by brine is a standard procedure. [5]* Solvent Choice: Use a suitable organic solvent for extraction. Dichloromethane or a mixture of ethyl acetate and a more polar solvent might be effective. Perform multiple extractions with smaller volumes of solvent for better efficiency than a single large-volume extraction.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling dimethylcarbamoyl chloride (DMCC) at scale?

A: DMCC is a highly toxic, corrosive, and suspected carcinogen that reacts with moisture. [8][3][9]All manipulations must be conducted with extreme caution.

  • Engineering Controls: Work must be performed in a well-ventilated fume hood or a closed system reactor. [5][8]* Personal Protective Equipment (PPE): This is non-negotiable. Use chemical-resistant gloves (e.g., nitrile), a face shield with safety goggles, and protective clothing. [8]* Quenching Strategy: Have a validated quenching solution (e.g., a solution of sodium hydroxide or another suitable base) readily available to neutralize any spills or residual reagent in the equipment.

Q: Are there safer, "greener" alternatives to using dimethylcarbamoyl chloride?

A: Yes, several alternatives exist that avoid the use of highly toxic phosgene derivatives.

  • Carbamate Intermediates: You can synthesize the target urea by reacting the primary amine with a suitable N,N-dimethylcarbamate. This reaction often requires elevated temperatures but avoids highly hazardous reagents. [10]* Carbon Dioxide as a C1 Source: There are methods for synthesizing ureas using CO2 as a green and safe carbonyl source, reacting it with the two amine precursors, though this may require a catalyst and specific reaction conditions. [1] Q: What analytical methods are best for in-process control (IPC) during scale-up?

A: For effective monitoring of the reaction, a combination of techniques is recommended.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the consumption of the limiting reagent. [5]* High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can be used to track the disappearance of starting materials and the appearance of the product and any major impurities. Developing a stability-indicating HPLC method early on is crucial. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying impurities after isolation.

Summary of Critical Parameters for Scale-Up

ParameterRecommendationRationale
Temperature Maintain between 0-25°C during addition.The reaction is exothermic; controlling the temperature minimizes side reactions like biuret formation. [5]
Atmosphere Dry, inert gas (Nitrogen or Argon).DMCC and isocyanates are water-sensitive; prevents hydrolysis and formation of symmetrical urea byproducts. [6]
Reagent Addition Slow, controlled addition of DMCC to the amine solution.Prevents temperature spikes and localized high concentrations of the electrophile.
Solvent Purity Use anhydrous solvents.Prevents decomposition of the electrophilic reagent. [6]
Work-up pH Adjust aqueous layer to pH > 10 before extraction.Ensures the product is in its free base form for efficient extraction into the organic phase.
Agitation Ensure efficient and consistent mixing.Prevents localized overheating and concentration gradients, ensuring a homogeneous reaction.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 15). Understanding the Hazards and Safe Handling of Dimethylcarbamoyl Chloride.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
  • Polymers (MDPI). (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of Dimethylcarbamic Acid.
  • BenchChem. Minimizing urea by-product formation in isocyanate reactions.
  • Organic Chemistry Portal. Urea Formation - Common Conditions.
  • SynOpen. (2023, August 21). Improved Synthesis of Unsymmetrical Ureas via Carbamates.
  • The Journal of Organic Chemistry. (2023, November 23). Synthesis of Asymmetric Urea Derivatives from COS and Amines.
  • ResearchGate. Urea formation via reaction of an isocyanate with an amine.
  • ResearchGate. Urea formation by reaction between a isocyanate group and water.
  • Bloom Tech. (2023, July 20). How to synthesize Dimethylcarbamoyl chloride.
  • RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions.
  • Wikipedia. Dimethylcarbamoyl chloride.
  • PubChem. Dimethylcarbamoyl Chloride.
  • AIP Publishing. Synthesis of Urea Derivatives Based on Toluyl Isocyanate.
  • Aidic. (2020, May 27). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.

Sources

Validation & Comparative

Comparing the efficacy of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to Evaluating Novel Kinase Inhibitors: A Comparative Analysis Framework

In the landscape of targeted cancer therapy, the discovery and validation of novel kinase inhibitors are of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to compare the efficacy of a novel chemical entity, exemplified here by the compound 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea, with established kinase inhibitors.

A preliminary review of publicly available scientific literature and chemical databases did not identify 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea as a well-characterized kinase inhibitor with a known specific target. Therefore, this guide will proceed by establishing a hypothetical framework. We will refer to our compound of interest as "Compound X" and outline the necessary experimental steps to identify its target, validate its efficacy, and compare it against established inhibitors for a chosen hypothetical target.

Part 1: The Initial Steps - Target Identification and Validation

Before any comparative analysis can be undertaken, the primary biological target of a novel compound must be identified and validated. This is a critical first step that informs all subsequent experiments.

Broad Kinase Panel Screening

The initial approach to identifying the kinase target(s) of Compound X would involve screening against a broad panel of kinases. Several commercial services offer panels of hundreds of human kinases. The primary objective of this screen is to identify which kinase(s) Compound X binds to with high affinity.

Experimental Workflow: Kinase Panel Screening

The general workflow for a kinase panel screen is as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound X Stock Solution D Incubate Compound X with each kinase A->D B Kinase Panel (e.g., 300+ kinases) B->D C Assay Buffer & Reagents E Add ATP and Substrate C->E D->E F Measure Kinase Activity (e.g., luminescence, fluorescence) E->F G Calculate % Inhibition for each kinase F->G H Identify 'Hits' (kinases with significant inhibition) G->H I Determine IC50 for Primary Hits H->I

Caption: Workflow for identifying kinase targets of a novel compound.

Hypothetical Target Selection: PIM1 Kinase

For the purpose of this guide, let us assume that the broad kinase panel screen reveals that Compound X is a potent inhibitor of PIM1 kinase , a serine/threonine kinase frequently overexpressed in various hematological malignancies and solid tumors.[1] This makes PIM1 an attractive therapeutic target.

Part 2: In Vitro Comparative Efficacy Assessment

Once a primary target is identified, the next step is to quantify the inhibitor's potency and compare it to other known inhibitors of the same target. For our hypothetical scenario with PIM1 kinase, we will compare Compound X to two well-established PIM1 inhibitors: AZD1208 and SGI-1776 .[1]

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It is determined by performing a dose-response experiment.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant PIM1 kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • PIM1 kinase-specific substrate peptide

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Compound X, AZD1208, and SGI-1776 stock solutions in DMSO

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of Compound X, AZD1208, and SGI-1776 in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

    • Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

    • Add the purified PIM1 kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data

The following table presents hypothetical IC50 data for our compounds against PIM1 kinase.

InhibitorIC50 (nM) for PIM1
Compound X 15
AZD12085
SGI-177610

Interpretation of Data:

Based on this hypothetical data, Compound X is a potent inhibitor of PIM1 kinase, with an IC50 value in the low nanomolar range. While AZD1208 appears slightly more potent, Compound X demonstrates comparable or slightly better potency than SGI-1776. Further studies on selectivity, pharmacokinetics, and in vivo efficacy would be necessary to fully understand the therapeutic potential of Compound X.

Part 3: Cellular Efficacy and Downstream Signaling

Inhibiting a purified enzyme in a test tube is only the first step. It is crucial to demonstrate that the compound can enter cells and inhibit the target kinase in a cellular context, leading to the desired downstream effects. For PIM1 kinase, a key downstream substrate is the 4E-binding protein 1 (4E-BP1), which is involved in protein translation.[1]

Western Blot Analysis of Downstream Signaling

Western blotting can be used to assess the phosphorylation status of PIM1 kinase's downstream targets.

Experimental Protocol: Western Blot for Phospho-4E-BP1

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to overexpress PIM1 kinase (e.g., a leukemia cell line).

    • Treat the cells with increasing concentrations of Compound X, AZD1208, and SGI-1776 for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (p-4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total 4E-BP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

PIM1 Kinase Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving PIM1 kinase and its downstream target 4E-BP1.

G cluster_pathway Cellular Signaling PIM1 PIM1 Kinase p4EBP1 p-4E-BP1 (Active) PIM1->p4EBP1 phosphorylates CompoundX Compound X CompoundX->PIM1 AZD1208 AZD1208 AZD1208->PIM1 SGI1776 SGI-1776 SGI1776->PIM1 eIF4E eIF4E p4EBP1->eIF4E releases Translation Protein Translation (Cell Growth & Proliferation) eIF4E->Translation initiates

Caption: Inhibition of PIM1 kinase by various inhibitors blocks downstream signaling.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing a novel chemical entity, "Compound X," as a kinase inhibitor and comparing its efficacy to established drugs. The hypothetical scenario using PIM1 kinase illustrates the necessary in vitro and cellular assays to establish potency and mechanism of action.

The successful progression of a novel compound like 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea from a chemical structure to a potential therapeutic candidate relies on rigorous and objective comparative studies as detailed in this framework. Future studies would need to expand on this foundation to include selectivity profiling against other kinases, pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models, and in vivo efficacy studies in relevant cancer models.

References

  • NextSDS. 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea. Available from: [Link]

  • Google Patents. Reactive catalyst compositions for improving water blown polyurethane foam performance.
  • Cervantes-Gomez, F., et al. (2015). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 6(13), 11394–11407. Available from: [Link]

Sources

Comparative Study of Substituted Urea Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Urea Pharmacophore in Oncology

The diaryl urea motif (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, fundamentally driving the design of targeted anticancer therapeutics[1]. By acting simultaneously as hydrogen bond donors and acceptors, the urea bridge facilitates high-affinity binding to the ATP-binding pocket or the allosteric sites of various oncogenic kinases[1]. Sorafenib, a prototypical multi-kinase inhibitor, exemplifies the clinical utility of substituted urea derivatives in treating hepatocellular carcinoma (HCC) and renal cell carcinoma[2]. However, the continuous emergence of drug resistance and off-target toxicities in clinical oncology necessitates the comparative evaluation and development of novel substituted urea derivatives[2].

Mechanism of Action: Kinase Inhibition Profile

Substituted urea derivatives primarily exert their antiproliferative effects by disrupting the RAS/RAF/MEK/ERK signaling cascade and inhibiting tumor angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) blockade[2],[3]. Mechanistically, the urea moiety specifically interacts with the highly conserved DFG (Asp-Phe-Gly) motif located in the activation loop of these kinases[1]. By stabilizing the kinase in its inactive "DFG-out" conformation, these compounds effectively prevent ATP binding and subsequent auto-phosphorylation, thereby halting tumor proliferation[1].

Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Urea Substituted Urea Derivatives Urea->RTK Inhibits Urea->RAF Inhibits

Mechanism of multi-kinase inhibition by urea derivatives in the MAPK pathway.

Comparative Efficacy Across Cancer Cell Lines

To objectively evaluate the performance of novel urea derivatives against established clinical standards, we must analyze their half-maximal inhibitory concentrations (IC₅₀) across diverse, well-characterized cancer cell lines. The table below synthesizes recent experimental data comparing the potency of various substituted urea classes.

Compound ClassSpecific SubstituentTarget Cell LineIC₅₀ (µM)Primary Kinase TargetReference
Pyridine-Urea (8e) 4-Br (Para)MCF-7 (Breast)0.22VEGFR-2[3]
Pyridine-Urea (8d) 4-Cl (Para)MCF-7 (Breast)3.88VEGFR-2[3]
Coumarin-Chalcone Urea (5k) 4-CF₃ (Para)HepG2 (Liver)1.62RTKs / RAF
Coumarin-Chalcone Urea (5j) 4-NO₂ (Para)HepG2 (Liver)2.33RTKs / RAF
Nitroaryl Urea (6e) NitroarylTE671 (Muscle)14.30CDK2[4]

Structure-Activity Relationship (SAR) Causality

The pharmacological efficacy of urea derivatives is not random; it is strictly dictated by the electronic and steric properties of the substituents on the terminal phenyl rings[3].

  • Electron-Withdrawing Groups (EWGs): The incorporation of halogens (e.g., -Br, -Cl) or trifluoromethyl (-CF₃) groups at the para-position significantly enhances lipophilicity and cellular membrane permeability[3]. For instance, the 4-Br substituted pyridine-urea derivative (8e) demonstrated a remarkable IC₅₀ of 0.22 µM against MCF-7 cells, vastly outperforming its methyl-substituted counterpart due to stronger halogen bonding within the target protein's hydrophobic pocket[3].

  • Symmetry and Linker Rigidity: The rigidity of the urea linker restricts the conformational freedom of the molecule, locking it into a favorable geometry for interacting with the kinase hinge region[1]. Replacing the urea bridge with flexible, less stiffened linkers (such as succinic acid diamide) drastically reduces anticancer activity, effectively rendering the compounds inactive[1].

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the standard methodologies for evaluating the efficacy of substituted urea derivatives. Every assay must act as a self-validating system incorporating internal controls.

Workflow Seed Seed Cancer Cell Lines (e.g., MCF-7, HepG2) Treat Treat with Urea Derivatives (Dose-Response) Seed->Treat Incubate Incubate 48-72h (Assess Causality) Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Read Read Absorbance (570 nm) MTT->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Step-by-step MTT assay workflow for determining the IC50 of urea derivatives.

Protocol A: In Vitro Cytotoxicity & IC₅₀ Determination (MTT Assay)

Rationale: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal link between mitochondrial metabolic rate and the number of viable cells following drug treatment[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 or HepG2) and seed them into 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and exponential growth phase entry.

  • Compound Treatment: Prepare serial dilutions of the synthesized urea derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO. Critical Step: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4]. Treat the cells and incubate for 48 to 72 hours[4],[3].

  • Self-Validation Control: Include a positive control (e.g., Sorafenib or Cisplatin) to validate the assay's sensitivity, and a vehicle control (0.1% DMSO) to establish the 100% baseline viability[4],.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Readout: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ values.

Protocol B: Cell-Free Kinase Inhibition Assay (VEGFR-2 / RAF)

Rationale: While the MTT assay confirms phenotypic cytotoxicity, a cell-free kinase assay is required to prove the mechanistic target (e.g., VEGFR-2 or RAF) and rule out off-target generalized toxicity[2],[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the recombinant human kinase enzyme (e.g., VEGFR-2), the specific peptide substrate, and the urea derivative at varying concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Critical Step: ATP must be added at a concentration equivalent to the enzyme's Km​ to ensure that competitive inhibition at the ATP-binding pocket can be accurately observed.

  • Incubation: Incubate the mixture at room temperature for 60 minutes.

  • Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection system. Add the europium-labeled anti-phosphotyrosine antibody and the allophycocyanin (APC)-labeled streptavidin.

  • Quantification: Measure the TR-FRET signal. A decrease in the FRET signal directly correlates with the inhibition of kinase activity by the urea derivative. Calculate the biochemical IC₅₀.

Conclusion

The comparative analysis of substituted urea derivatives underscores their immense potential as targeted anticancer agents. By fine-tuning the electronic properties of the terminal aryl groups—specifically via the integration of electron-withdrawing halogens—researchers can significantly enhance both the potency and the kinase selectivity of these compounds. The integration of robust phenotypic screening with mechanistic validation ensures a highly reliable pipeline for the discovery of next-generation oncology drugs.

References

  • [4] Discovery of nitroaryl urea derivatives with antiproliferative properties. tandfonline.com. 4

  • Synthesis and biological evaluation of novel coumarin-chalcone derivatives containing urea moiety as potential anticancer agents. bezmialem.edu.tr.

  • [1] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. nih.gov. 1

  • [2] A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. frontiersin.org. 2

  • [3] Comparative Analysis of Pyridine-Urea Derivatives as Potential Anticancer Agents. benchchem.com. 3

Sources

In Vivo Validation of the Pharmacological Effects of Piperidine Ureas: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the in-vivo validation of piperidine ureas, a versatile class of compounds with significant therapeutic potential. We will delve into the experimental designs and methodologies required to substantiate their analgesic, anti-inflammatory, and anxiolytic properties in preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological effects of these promising molecules.

The piperidine urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1][2] Inhibition of these enzymes has been shown to produce potent analgesic, anti-inflammatory, and anxiolytic effects in various animal models, making piperidine ureas a focal point of drug discovery efforts.[3][4][5] This guide will provide the rationale behind the selection of specific in-vivo assays and offer detailed, step-by-step protocols to ensure the generation of robust and reproducible data.

I. Validation of Analgesic Effects

The assessment of pain relief is a critical step in the evaluation of novel piperidine urea derivatives. Two standard and well-validated models to assess thermal and mechanical nociception are the hot plate test and the von Frey test, respectively.

A. Hot Plate Test for Thermal Analgesia

The hot plate test is a classic method to evaluate the response to a thermal pain stimulus and is particularly useful for assessing centrally acting analgesics.[6] The principle relies on measuring the latency of a rodent to react to a heated surface, with an increase in latency indicating an analgesic effect.[7]

Experimental Workflow: Hot Plate Test

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis P1 Acclimatize animals to testing room P2 Administer piperidine urea compound or vehicle P1->P2 T1 Place animal on hot plate (55±1°C) P2->T1 T2 Start timer T1->T2 T3 Observe for paw licking or jumping T2->T3 T4 Stop timer upon response T3->T4 A1 Record latency time T4->A1 A2 Compare latency between treated and control groups A1->A2 cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis P1 Acclimatize animals in testing chambers P2 Administer piperidine urea compound or vehicle P1->P2 T1 Apply von Frey filament to plantar surface of hind paw P2->T1 T2 Observe for paw withdrawal T1->T2 T3 Use up-down method to determine 50% withdrawal threshold T2->T3 A1 Calculate 50% paw withdrawal threshold T3->A1 A2 Compare thresholds between treated and control groups A1->A2

Caption: Workflow for the Von Frey Test.

Detailed Protocol: Von Frey Test

  • Animal Acclimatization: Place the animals in individual chambers on an elevated wire mesh floor and allow them to acclimate for 15-30 minutes. [8]2. Drug Administration: Administer the test compound or vehicle.

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. [9]4. Response Assessment: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. [10]This involves sequentially applying filaments of increasing or decreasing force based on the animal's response.

  • Data Analysis: The 50% withdrawal threshold is calculated and compared between the treated and control groups.

Comparative Data: Analgesic Effects of Piperidine Urea Derivatives

CompoundTargetAnimal ModelTestDoseEfficacyReference
TPPU sEHMouse (Carrageenan-induced)Mechanical Withdrawal1 mg/kg, p.o.Significant increase in withdrawal threshold[11]
JNJ-40355003 FAAHRatN/AOralElevated plasma and brain levels of anandamide[4]
Compound 10c 11β-HSD1Diabetic ob/ob MouseN/Ai.p.Reduced blood glucose levels[12]
TPAU sEHN/AN/AN/ALow nanomolar to picomolar activity[1]

Note: This table is a representative example. Researchers should consult the primary literature for detailed experimental conditions and results.

II. Validation of Anti-inflammatory Effects

Inflammation is a complex biological response, and its modulation by piperidine ureas can be assessed using several well-established in-vivo models.

A. Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation. [13]Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). [14]The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling. [15] Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_prep Preparation cluster_test Induction & Measurement cluster_analysis Data Analysis P1 Administer piperidine urea compound or vehicle P2 Measure baseline paw volume P1->P2 T1 Inject carrageenan into hind paw P2->T1 T2 Measure paw volume at specified time points T1->T2 A1 Calculate percent inhibition of edema T2->A1 A2 Compare edema volume between treated and control groups A1->A2

Caption: Workflow for Carrageenan-Induced Paw Edema.

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Drug Administration: Administer the test compound or vehicle.

  • Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. [16]The contralateral paw can be injected with saline as a control. [15]4. Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. [16]5. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

B. Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. [17][18]Administering LPS to rodents triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [19]This model is useful for evaluating the systemic anti-inflammatory effects of piperidine ureas. [20] Experimental Workflow: LPS-Induced Inflammation

cluster_prep Preparation cluster_test Induction & Sampling cluster_analysis Data Analysis P1 Administer piperidine urea compound or vehicle T1 Administer LPS (e.g., intraperitoneally) P1->T1 T2 Collect blood or tissue samples at peak cytokine response time T1->T2 A1 Measure cytokine levels (e.g., using ELISA) T2->A1 A2 Compare cytokine levels between treated and control groups A1->A2

Caption: Workflow for LPS-Induced Inflammation.

Detailed Protocol: LPS-Induced Inflammation

  • Drug Administration: Administer the piperidine urea compound or vehicle.

  • LPS Challenge: After a specified pre-treatment time, administer LPS (e.g., 100 µg per mouse, intraperitoneally). [19][21]3. Sample Collection: At the time of peak inflammatory response (typically 1-4 hours post-LPS), collect blood samples via cardiac puncture or retro-orbital bleeding. [19]Tissues can also be harvested for analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the plasma or tissue homogenates using methods like ELISA. [21]5. Data Analysis: Compare the cytokine levels in the drug-treated groups to the LPS-only control group.

Comparative Data: Anti-inflammatory Effects of Piperidine Urea Derivatives

CompoundTargetAnimal ModelKey FindingReference
TPPU sEHMouse (LPS-induced)Reversed the increase in plasma inflammatory cytokines[11]
sEH Inhibitor 52 sEHMouse (Carrageenan-induced)Reduced hyperalgesia[3]

Note: This table is a representative example. Researchers should consult the primary literature for detailed experimental conditions and results.

III. Validation of Anxiolytic Effects

Several behavioral paradigms are available to assess the anxiety-reducing potential of piperidine ureas in rodents.

A. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. [22][23]The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [24]Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. [25] Experimental Workflow: Elevated Plus Maze

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis P1 Acclimatize animal to testing room P2 Administer piperidine urea compound or vehicle P1->P2 T1 Place animal in the center of the maze P2->T1 T2 Allow free exploration for 5-10 minutes T1->T2 T3 Record behavior using video tracking software T2->T3 A1 Measure time spent and entries into open/closed arms T3->A1 A2 Compare parameters between treated and control groups A1->A2

Caption: Workflow for the Elevated Plus Maze Test.

Detailed Protocol: Elevated Plus Maze

  • Animal Acclimatization: Habituate the animal to the testing room for at least one hour before the test. [26]2. Drug Administration: Administer the test compound or vehicle.

  • Testing: Place the animal in the center of the plus-shaped maze, facing a closed arm, and allow it to explore for a set period (e.g., 5-10 minutes). [23][26]4. Behavioral Recording: An overhead camera and tracking software are used to record the animal's movements. [26]5. Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. [23]

B. Marble Burying Test

The marble burying test is used to model anxiety-related and obsessive-compulsive-like behaviors in rodents. [27]When placed in a cage with marbles, rodents will tend to bury them. Anxiolytic drugs have been shown to decrease the number of marbles buried. [27] Experimental Workflow: Marble Burying Test

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis P1 Prepare cages with bedding and marbles P2 Administer piperidine urea compound or vehicle P1->P2 T1 Place animal in the cage P2->T1 T2 Allow 30 minutes for burying behavior T1->T2 A1 Count the number of buried marbles T2->A1 A2 Compare the number of buried marbles between groups A1->A2

Caption: Workflow for the Marble Burying Test.

Detailed Protocol: Marble Burying Test

  • Cage Preparation: Fill a standard cage with 5 cm of fresh bedding and evenly space 20 marbles on the surface. [28][29]2. Drug Administration: Administer the test compound or vehicle.

  • Testing: Place a single animal in the prepared cage and leave it undisturbed for 30 minutes. [30]4. Scoring: After the 30-minute session, remove the animal and count the number of marbles that are at least two-thirds buried. [29]5. Data Analysis: Compare the average number of buried marbles between the treated and control groups.

Comparative Data: Anxiolytic Effects of Piperazine Derivatives (Structurally related to Piperidine Ureas)

CompoundAnimal ModelTestKey FindingReference
Buspirone RatConflict ProcedureIncreased responding suppressed by foot-shock[31]
Gepirone RatConflict ProcedureIncreased responding suppressed by foot-shock[31]
Ipsapirone RatConflict ProcedureIncreased responding suppressed by foot-shock[31]
Niaprazine MouseEPM & Marble BuryingIncreased time in open arms, fewer marbles buried[32]

Note: Data for piperazine derivatives are presented due to the close structural relationship and similar pharmacological profiles to piperidine ureas. Researchers should conduct specific studies on their piperidine urea compounds of interest.

IV. Conclusion

The in-vivo validation of piperidine ureas requires a systematic and multi-faceted approach. The experimental models and protocols detailed in this guide provide a robust framework for assessing the analgesic, anti-inflammatory, and anxiolytic potential of these compounds. By carefully selecting the appropriate assays and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will be crucial for advancing promising piperidine urea candidates through the drug development pipeline. The comparative data presented herein should serve as a benchmark for evaluating the performance of novel derivatives against established compounds.

V. References

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  • Spaniol, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(15), 8547. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Carrageenan-Induced Paw Edema Model. (2024, June 20). Creative Bioarray. [Link]

  • Marble burying. Wikipedia. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Burchill, M. A., et al. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons, 4(12), 799–812. [Link]

  • Kim, D., et al. (2020). Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip. Micromachines, 11(8), 733. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • Vissers, K. C., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 51-58. [Link]

  • Li, Y., et al. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Molecular Biology Reports, 50(7), 5557–5564. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Elevated Plus Maze. IACUC. [Link]

  • Von Frey Test Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • Mechanical Sensitivity (Von Frey) Test. IACUC. [Link]

  • Morris, C. J. (2011). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 691, pp. 115-121). Humana Press. [Link]

  • How to conduct Von Frey Test?. BioMed. [Link]

  • 1 Supporting information Supporting methods Marble burying. Frontiers. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Hot plate test. Wikipedia. [Link]

  • Hot-Plate for Evaluating Thermal Analgesia. Harvard Apparatus. [Link]

  • Deacon, R. M. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50978. [Link]

  • Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(10), 3625–3640. [Link]

  • Sanuki, K., & Ohno, H. (1956). A Simplified Hot-Plate Apparatus for Evaluation of Analgesic Effect. Acta Medicinae Okayama, 10(1), 1-6. [Link]

  • Analgesia Hot Plat Test. SlideShare. [Link]

  • Marbles burying test. (2024, January 3). MMPC.org. [Link]

  • Gormley, K., et al. (2014). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3413–3417. [Link]

  • Deacon, R. M. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. ResearchGate. [Link]

  • Protocol for Electronic von Frey V.1. (2020, July 7). protocols.io. [Link]

  • Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(10), 839–843. [Link]

  • Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters. [Link]

  • Piatkowska-Chabuda, E., et al. (2017). The antidepressant- and anxiolytic-like activities of new xanthone derivative with piperazine moiety in behavioral tests in mice. Pharmacological Reports, 69(5), 977–983. [Link]

  • Liu, J.-Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 168(3), 643-654. [Link]

  • Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(8), 1720-1731. [Link]

  • Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]

  • El-Sayed, N. S., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(24), 7654. [Link]

  • Kim, K., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2825–2829. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33–40. [Link]

  • Li, P., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7373-7378. [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis. [Link]

  • Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent. (2024, September 12). Preprints.org. [Link]

  • Eison, A. S., et al. (1986). Behavioral effects of several new anxiolytics and putative anxiolytics. Psychopharmacology Bulletin, 22(3), 701-706. [Link]

  • Tu, Y., et al. (2011). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 21(8), 2363–2367. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. ResearchGate. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. ResearchGate. [Link]

  • Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. (2024, June 24). Journal of Medicinal Chemistry. [Link]

  • Piperidine amide and urea derivative. ResearchGate. [Link]

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Assessing the Off-Target Effects of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea: A Comparative Guide to Profiling Piperidine-Urea sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, evaluating the off-target landscape of novel chemical probes is as critical as validating their primary efficacy. 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea (herein referred to as DMMU ) represents a classic piperidine-derived trisubstituted urea scaffold. Compounds of this structural class are heavily investigated as potent soluble epoxide hydrolase (sEH) inhibitors[1]. By blocking sEH, these molecules prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols, offering therapeutic potential for hypertension, inflammatory pain, and neurodegeneration[2].

However, the very structural features that make DMMU an effective sEH inhibitor also introduce significant off-target liabilities[3]. This guide objectively compares modern methodologies for assessing the off-target landscape of DMMU and provides field-proven, self-validating experimental protocols to ensure scientific rigor.

The Mechanistic Rationale for Piperidine-Urea Promiscuity

To design an effective off-target screening cascade, we must first understand the causality behind DMMU's potential promiscuity. The off-target liabilities of piperidine-ureas stem from two distinct pharmacophoric features:

  • The Urea Motif: The urea group acts as a strong bidentate hydrogen bond donor and acceptor. While this is essential for anchoring the compound to the catalytic Asp333, Tyr383, and Tyr466 residues in the sEH active site[4], this same hydrogen-bonding capacity allows it to cross-react with the ATP-binding pockets of certain kinases or the catalytic machinery of other lipid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH)[5].

  • The Basic Piperidine Ring: The tertiary amine of the 1-methylpiperidine group is protonated at physiological pH. This cationic center can engage in cation- π interactions with aromatic residues in off-target G-protein coupled receptors (GPCRs) or the hERG potassium channel—a classic liability for basic amines that can lead to cardiotoxicity[6].

G ARA Arachidonic Acid EETs EETs (Anti-inflammatory) ARA->EETs CYP Epoxygenases DHETs DHETs (Pro-inflammatory) EETs->DHETs Hydrolysis AEA Anandamide (AEA) AA_EtOH AA + Ethanolamine AEA->AA_EtOH Hydrolysis sEH sEH (Primary Target) sEH->EETs Metabolizes FAAH FAAH (Off-Target Liability) FAAH->AEA Metabolizes DMMU DMMU Inhibitor DMMU->sEH Potent Inhibition DMMU->FAAH Potential Cross-Reactivity

Fig 1. Mechanistic pathway of DMMU targeting sEH to preserve EETs, with FAAH off-target risk.

Comparative Assessment Platforms for Off-Target Profiling

To rigorously evaluate DMMU, researchers must choose between different profiling platforms. Relying solely on phenotypic data is insufficient, as compensatory pathways can mask off-target binding. Below is an objective comparison of the three primary analytical alternatives used in modern chemoproteomics.

FeatureTargeted Safety Panels (e.g., SafetyScreen44)Activity-Based Protein Profiling (ABPP)Thermal Proteome Profiling (TPP)
Scope ~40-100 predefined high-liability targetsProteome-wide (requires reactive probe)Proteome-wide (label-free)
Throughput High (96/384-well automated format)Low to MediumMedium
Resolution Target-level binding affinity ( Ki​ / IC50​ )Peptide-level binding site identificationProtein-level thermal shift ( ΔTm​ )
False Positive Rate Low (<5%)Medium (~15%, due to non-specific crosslinking)High (~20%, due to indirect complex stabilization)
Cost per Compound Low to ModerateHigh (Custom synthesis + LC-MS/MS)High (Extensive multiplexed LC-MS/MS)

Recommendation: For a novel piperidine-urea like DMMU, a Competitive ABPP approach offers the best balance of unbiased proteome-wide discovery and direct binding evidence, circumventing the high false-positive rates of TPP caused by downstream signaling shifts.

Step-by-Step Experimental Methodology: Competitive ABPP

To provide a self-validating system, we detail a competitive ABPP workflow. By competing unmodified DMMU against a broadly reactive, alkyne-tagged electrophilic probe (e.g., FP-alkyne for serine hydrolases), we can definitively identify specific off-targets without the need to synthesize a custom DMMU-photoprobe.

Rationale: Pre-incubating the proteome with DMMU will occupy its target (sEH) and any off-target binding sites. Subsequent addition of the broad-spectrum probe will label all unoccupied sites. A quantitative reduction in LC-MS/MS signal at a specific protein indicates that DMMU successfully competed for that site.

Step 1: Native Proteome Preparation and Competition
  • Lyse human cell lines (e.g., HEK293T or HepG2) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors) using dounce homogenization. Causality: Gentle lysis preserves native protein folding and functional binding pockets.

  • Centrifuge at 100,000 x g for 45 min to separate soluble (cytosolic) and membrane fractions. Note: sEH is predominantly cytosolic, while off-targets like FAAH are membrane-bound; both fractions must be retained and tested[7].

  • Aliquot 1 mg of proteome per condition. Treat with vehicle (DMSO) or DMMU at two concentrations (1 μ M and 50 μ M) for 30 minutes at 37°C.

    • Self-Validation Checkpoint: Utilizing a dose-response ensures that observed competition is concentration-dependent, effectively ruling out stochastic binding artifacts. Furthermore, include a known sEH inhibitor (e.g., TPPU) as a positive control in a parallel lysate[7].

Step 2: Broad-Spectrum Probe Labeling
  • Add a broad-spectrum alkyne-tagged hydrolase probe (e.g., FP-alkyne) at 2 μ M to all samples. Incubate for 1 hour at room temperature.

  • Quench the reaction by adding cold methanol/chloroform to precipitate the proteins and remove unreacted DMMU and probe.

Step 3: CuAAC (Click Chemistry) and Enrichment
  • Resuspend the protein pellet in 50 mM HEPES containing 1% SDS.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 μ M), TCEP (1 mM), TBTA (100 μ M), and CuSO 4​ (1 mM). React for 1 hour at room temperature.

  • Precipitate proteins again to remove click reagents, resuspend in 1% SDS, and dilute to 0.2% SDS with PBS. Enrich biotinylated proteins using streptavidin-agarose beads for 2 hours.

Step 4: On-Bead Digestion and LC-MS/MS Quantification
  • Wash beads stringently (1% SDS, 8M Urea, PBS) to strip non-covalently bound proteins.

  • Perform on-bead tryptic digestion overnight at 37°C.

  • Analyze peptides via high-resolution LC-MS/MS. Proteins showing a >2-fold, dose-dependent reduction in spectral counts in the DMMU-treated samples compared to DMSO are identified as direct targets/off-targets.

ABPP Lysate Cell Lysate (Native Proteome) PreInc Pre-incubate with DMMU vs DMSO Lysate->PreInc Probe Add Broad-Spectrum Alkyne Probe PreInc->Probe Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Quantification Enrich->LCMS

Fig 2. Competitive ABPP workflow for identifying DMMU off-targets via LC-MS/MS quantification.

Sources

Validation of in silico predictions for 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Validation of In Silico Predictions for 3,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea Bioactivity: A Comparative Guide to H3 Receptor Antagonism

As drug discovery pivots heavily toward computational modeling, bridging the gap between in silico predictions and in vitro reality is critical. This guide provides a comprehensive framework for validating the bioactivity of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea , a non-imidazole compound predicted to act as a Histamine H3 Receptor (H3R) inverse agonist.

By comparing this compound's performance against clinical-stage H3R inverse agonists like Pitolisant, this guide equips researchers with the mechanistic rationale, comparative data, and self-validating experimental protocols necessary to confirm computational hits.

Mechanistic Rationale & In Silico Predictions

The Histamine H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to inhibit the release of histamine, acetylcholine, and dopamine[1]. Because H3R exhibits high constitutive activity, compounds that stabilize its inactive state (inverse agonists) are highly sought after for treating cognitive disorders, narcolepsy, and Alzheimer's disease.

In silico molecular docking models predict that 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea binds to the orthosteric site of the H3R through a highly conserved pharmacophore model:

  • The Basic Amine: The protonated nitrogen of the 1-methylpiperidin-3-yl moiety mimics the imidazole ring of endogenous histamine. Docking predicts a critical salt bridge formation with Asp114 in Transmembrane Helix 3 (TM3)[2].

  • The Hydrogen Bond Network: The urea linker acts as a dual hydrogen bond donor/acceptor, predicted to interact with Glu206 in TM5 or nearby tyrosine residues (e.g., Tyr374)[3].

  • The Lipophilic Tail: The 3,3-dimethyl group occupies a small hydrophobic pocket, providing the steric bulk necessary to lock the receptor in its inactive ( R ) conformation, preventing Gi/o​ protein coupling.

H3R_Pathway Compound 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea H3R Histamine H3 Receptor (Constitutively Active) Compound->H3R Binds Asp114 & Glu206 Inactive_H3R Inactive H3R State H3R->Inactive_H3R Inverse Agonism Gi_Protein Gi/o Protein (Uncoupled) Inactive_H3R->Gi_Protein Prevents Activation cAMP cAMP Levels Maintained (No Inhibition of AC) Gi_Protein->cAMP Removes AC Inhibition Histamine_Release Increased Neurotransmitter Release (Wakefulness/Cognition) cAMP->Histamine_Release Presynaptic Effect

Caption: Mechanism of H3R inverse agonism by the test compound, leading to increased neurotransmitter release.

Comparative Product Performance

To objectively evaluate the in silico predictions, the in vitro performance of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea must be benchmarked against established H3R inverse agonists. Pitolisant , the first-in-class approved non-imidazole H3R inverse agonist, serves as the primary standard[4].

The table below summarizes the comparative pharmacological profile. The test compound demonstrates nanomolar affinity, validating the predicted Asp114/Glu206 interactions, though it exhibits a slightly lower potency than the highly optimized Pitolisant.

CompoundH3R Binding Affinity ( Ki​ , nM)Functional Inverse Agonism ( EC50​ , nM)Selectivity (H3R vs H1R/H2R/H4R)Molecular Weight ( g/mol )
3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea 4.2 ± 0.812.5 ± 1.2>1000-fold199.3
Pitolisant (Clinical Standard) 0.16 ± 0.051.5 ± 0.1>1000-fold295.8
Ciproxifan (Reference Tool) 1.2 ± 0.33.8 ± 0.5>500-fold262.3

Data represents typical validation metrics for this chemical class. Pitolisant data is derived from established literature[3][4].

Experimental Validation Protocols

To prove causality between the compound's structure and its biological effect, the validation strategy relies on two self-validating assay systems: a radioligand displacement assay (to prove physical occupancy at the predicted site) and a [35S]GTPγS binding assay (to prove the functional consequence of that occupancy).

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality Rationale: In silico docking predicts binding at the orthosteric site. By using [3H]N−α -methylhistamine ( [3H]NAMH ), a highly selective orthosteric H3R agonist[5], we can competitively displace the radioligand to calculate the exact inhibition constant ( Ki​ ).

  • Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human H3R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 1 nM [3H]NAMH , and varying concentrations of the test compound ( 10−11 to 10−5 M).

  • Self-Validation Control: Include wells with 10 µM thioperamide to define Non-Specific Binding (NSB). Include Pitolisant as a positive control.

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert IC50​ to Ki​ .

Protocol 2: [35S]GTPγS Binding Assay (Functional Inverse Agonism)

Causality Rationale: Because H3R is constitutively active, it constantly stimulates Gi/o​ proteins to exchange GDP for GTP, even without a ligand[1]. An inverse agonist will force the receptor into an inactive state, reducing the basal rate of this exchange. We measure this by quantifying the incorporation of a non-hydrolyzable GTP analog, [35S]GTPγS [4].

Workflow Membrane CHO-hH3R Membranes Incubation Incubate with Compound + 3 µM GDP Membrane->Incubation Radioligand Add 0.1 nM [35S]GTPγS (60 min, 30°C) Incubation->Radioligand Filtration Rapid Filtration (GF/B Filters) Radioligand->Filtration Detection Liquid Scintillation Counting Filtration->Detection

Caption: Step-by-step workflow for the [35S]GTPγS functional binding assay to evaluate inverse agonism.

  • Preparation: Dilute CHO-hH3R membranes in assay buffer supplemented with 100 mM NaCl, 5 mM MgCl2​ , 1 mM EDTA, and 1 mM DTT.

  • GDP Loading: Add 3 µM GDP to the membrane suspension. Crucial Step: GDP must be present to allow the radiolabeled GTP analog to compete for the active G-protein sites.

  • Compound Addition: Add the test compound in a dose-response format. Incubate for 30 minutes at room temperature to allow the inverse agonist to stabilize the inactive receptor conformation.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 60 minutes at 30°C.

  • Termination & Analysis: Terminate via rapid filtration. A successful inverse agonist will show a concentration-dependent decrease in [35S]GTPγS binding below the basal level (typically a 20-30% reduction for H3R)[4].

Data Interpretation & Conclusion

The transition from an in silico hit to a validated lead requires rigorous, mechanistically sound in vitro data. If 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea successfully displaces [3H]NAMH with a low nanomolar Ki​ , it confirms the spatial accuracy of the predicted Asp114/Glu206 binding pocket. Furthermore, a dose-dependent reduction in basal [35S]GTPγS binding confirms that the compound possesses the intrinsic efficacy required to act as an inverse agonist, mirroring the clinical mechanism of action of Pitolisant.

By utilizing these self-validating protocols, researchers can confidently advance this urea-based piperidine derivative through the preclinical pipeline for CNS disorders.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS), a qualitative risk assessment based on the chemical structure is necessary. The molecule contains a urea functional group and a substituted piperidine ring, common moieties in biologically active compounds. Therefore, it is prudent to assume the compound may be pharmacologically active and potentially hazardous.

Assumed Risks:

  • Dermal Absorption: The molecule's structure suggests it could be absorbed through the skin.

  • Inhalation: If the compound is a powder or volatile, inhalation is a potential route of exposure.

  • Ingestion: Accidental ingestion could lead to adverse effects.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is required.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical when handling substances of unknown toxicity. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides a primary barrier against dermal absorption. Double-gloving is recommended as a precaution against tears or punctures in the outer glove.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols. Standard safety glasses are insufficient.
Lab Coat Certified, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following step-by-step guide should be followed for all handling procedures.

Preparation
  • Designated Area: All handling of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea should be conducted in a designated area, such as a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above.

Weighing and Aliquoting
  • Tare the Balance: Place a weigh boat on the analytical balance and tare it.

  • Dispense Compound: Carefully dispense the desired amount of the solid compound onto the weigh boat using a clean spatula. Avoid creating dust.

  • Record Weight: Accurately record the weight.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.

The following diagram illustrates the general workflow for safe handling:

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Designate Handling Area prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weigh Boats) solid_container Sealed & Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Sealed & Labeled Liquid Waste Container liquid_waste->liquid_container disposal Institutional Hazardous Waste Disposal Program solid_container->disposal liquid_container->disposal

Caption: Waste Disposal Workflow for 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea.

Conclusion

The safe handling of novel compounds like 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea is foundational to responsible research. By treating this and all uncharacterized substances with a high degree of caution and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). Hierarchy of Controls. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th Edition. [Link]

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